1-(2-Chlorophenoxy)-2-nitrobenzene
Description
Properties
Molecular Formula |
C12H8ClNO3 |
|---|---|
Molecular Weight |
249.65 g/mol |
IUPAC Name |
1-(2-chlorophenoxy)-2-nitrobenzene |
InChI |
InChI=1S/C12H8ClNO3/c13-9-5-1-3-7-11(9)17-12-8-4-2-6-10(12)14(15)16/h1-8H |
InChI Key |
IPXFIAVYHUNYTK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OC2=CC=CC=C2Cl |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OC2=CC=CC=C2Cl |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Synthesis of 1-(2-Chlorophenoxy)-2-nitrobenzene via Nucleophilic Aromatic Substitution
Executive Summary
This technical guide details the synthesis of 1-(2-Chlorophenoxy)-2-nitrobenzene (CAS: 39145-47-6), a critical intermediate in the manufacturing of tricyclic dibenzoxazepine antipsychotics and antidepressants (e.g., Loxapine, Amoxapine). The pathway relies on a base-mediated Nucleophilic Aromatic Substitution (
While conceptually simple, this specific congener presents steric challenges due to ortho-substitution on both aromatic rings. This guide prioritizes the
Part 1: Mechanistic Analysis & Strategic Design
The Reaction Pathway ( )
The synthesis is a bimolecular nucleophilic aromatic substitution. The reaction kinetics are governed by the stability of the Meisenheimer Complex intermediate.
-
Activation: The nitro group (
) on the electrophile (1-chloro-2-nitrobenzene) is a strong electron-withdrawing group (EWG). It withdraws electron density from the benzene ring via induction ( ) and resonance ( ), making the carbon at the 1-position susceptible to nucleophilic attack. -
Nucleophile Generation: Potassium carbonate (
) deprotonates 2-chlorophenol to form the 2-chlorophenoxide anion. This anion is the active nucleophile. -
Addition-Elimination: The phenoxide attacks the ipso-carbon of the nitrobenzene, breaking aromaticity to form the anionic Meisenheimer complex. The nitro group stabilizes this negative charge.[1] Finally, the chloride leaving group is expelled, restoring aromaticity.[2]
The "Ortho-Effect" and Steric Management
Unlike para-substituted analogues, this synthesis faces the "Ortho-Effect."
-
Steric Hindrance: Both the nucleophile (2-chlorophenoxide) and the electrophile have substituents adjacent to the reaction center. This increases the activation energy.
-
Solvent Strategy: To counteract steric slowing, we utilize DMF (N,N-Dimethylformamide) . As a polar aprotic solvent, DMF solvates the potassium cation (
) effectively but leaves the phenoxide anion "naked" and highly reactive.
Reagent Selection Matrix
| Component | Selection | Rationale |
| Nucleophile | 2-Chlorophenol | Precursor for the "A-Ring" of the final ether. |
| Electrophile | 1-Chloro-2-nitrobenzene | The nitro group activates the ring. Note: 1-Fluoro-2-nitrobenzene reacts 100x faster but is significantly more expensive. |
| Base | Mild enough to prevent side reactions (like hydrolysis of the nitro group) but strong enough to fully deprotonate the phenol at 80°C+. | |
| Solvent | DMF | High boiling point (153°C) allows thermal drive; promotes |
Part 2: Experimental Protocol
Safety Warning: Nitro compounds are potential explosives and toxic. DMF is a potent hepatotoxin and readily absorbed through skin. All operations must be performed in a fume hood.
Materials
-
2-Chlorophenol (1.0 eq)[3]
-
1-Chloro-2-nitrobenzene (1.1 eq)
-
Potassium Carbonate (
), anhydrous, powder (1.5 eq) -
N,N-Dimethylformamide (DMF), anhydrous (5 volumes relative to phenol mass)
-
Ethanol (for recrystallization)
Step-by-Step Procedure
Phase A: Nucleophile Formation
-
Charge a 3-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and internal temperature probe with 2-chlorophenol (1.0 eq) and DMF .
-
Add
(1.5 eq) in a single portion. -
Critical Step: Heat the mixture to 60°C for 30 minutes. This ensures complete deprotonation and formation of the phenoxide salt before introducing the electrophile. The solution will typically darken.
Phase B: Coupling Reaction (
)
-
Add 1-chloro-2-nitrobenzene (1.1 eq) to the reaction mixture.
-
Increase temperature to 110°C - 120°C .
-
Why? The steric bulk of the ortho-chloro groups requires higher thermal energy than standard phenoxy substitutions.
-
-
Monitor by TLC (30% EtOAc/Hexane) or HPLC. Reaction typically requires 4–6 hours .
-
Endpoint: Disappearance of 2-chlorophenol.[3] Excess 1-chloro-2-nitrobenzene may remain.
-
Phase C: Workup and Purification[3]
-
Cool the reaction mass to room temperature.
-
Quench: Pour the reaction mixture slowly into ice-cold water (10 volumes). Vigorous stirring is essential to break up the precipitating oil/solid.
-
Extraction: If a solid forms, filter it. If an oil forms (common due to melting point depression by impurities), extract with Ethyl Acetate (
). -
Wash the organic layer with 1M NaOH (to remove unreacted phenol) and then Brine. Dry over
.[4] -
Crystallization: Evaporate the solvent. Recrystallize the crude yellow solid from hot Ethanol (EtOH) .
-
Yield Expectations: 75–85%.[5]
-
Appearance: Pale yellow needles or crystalline powder.
-
Part 3: Process Control & Troubleshooting
| Observation | Root Cause | Corrective Action |
| Low Conversion (<50%) | Trace water in DMF/Base. | Water solvates the phenoxide, killing reactivity. Use freshly opened anhydrous DMF and dry |
| Dark/Tarry Impurities | Temperature too high (>140°C). | Nitro-compounds can degrade or polymerize at high temps. Maintain 110–120°C strict control. |
| Product is Oily | Residual solvent or isomer impurities. | Seed with a pure crystal during EtOH recrystallization. Ensure thorough drying under high vacuum. |
Part 4: Visualization (Pathway & Workflow)
Chemical Reaction Pathway
The following diagram illustrates the molecular transformation and the intermediate Meisenheimer complex logic.
Caption: Figure 1: The
Experimental Workflow
The operational flow for the lab-scale synthesis.
Caption: Figure 2: Step-by-step experimental workflow from reagent activation to product crystallization.
References
-
MDPI. (2019). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles.
-
Royal Society of Chemistry. (2016). Nucleophilic Aromatic Substitution Reactions under Aqueous, Mild Conditions.
-
BenchChem. (2025).[3] Synthesis of 1-Chloro-2-(2-methylpropoxy)benzene from 2-Chlorophenol: An In-depth Technical Guide.
-
National Institutes of Health (NIH). (2023). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide.
-
Google Patents. (1994). Process for the preparation of 1,2-bis-(2-nitrophenoxy)-ethane (US5276203A).
Sources
A Comprehensive Technical Guide to 1-(2-Chlorophenoxy)-2-nitrobenzene
Foreword
In the intricate tapestry of synthetic organic chemistry and drug discovery, the judicious selection of foundational molecules is a critical determinant of success. 1-(2-Chlorophenoxy)-2-nitrobenzene, a diaryl ether, emerges as a scaffold of considerable versatility and strategic importance. Its unique structural arrangement, featuring a 2-chlorophenoxy moiety appended to a 2-nitrophenyl ring, provides a reactive handle for the construction of complex heterocyclic systems. This guide is intended to serve as an in-depth technical resource for researchers, scientists, and professionals in drug development, offering a comprehensive exploration of the chemical properties, synthesis, analysis, and applications of this valuable intermediate. The methodologies and insights presented herein are grounded in established scientific principles and are designed to empower researchers to leverage the full potential of this compound in their synthetic endeavors.
Part 1: Core Chemical and Physical Properties
1-(2-Chlorophenoxy)-2-nitrobenzene is a solid at ambient temperature, a characteristic that simplifies its handling and storage. The interplay of the electron-withdrawing nitro group and the chloro-substituted phenoxy ring dictates its chemical reactivity and provides a foundation for its utility in multi-step syntheses.
Table 1: Key Chemical and Physical Properties
| Property | Value | Source |
| IUPAC Name | 1-Chloro-2-(2-nitrophenoxy)benzene | N/A |
| CAS Number | 22544-02-1 | [1][2][3][4] |
| Molecular Formula | C₁₂H₈ClNO₃ | [1][3] |
| Molecular Weight | 249.65 g/mol | N/A |
| Appearance | Yellow crystalline solid | [5][6] |
| Melting Point | 33 °C (91 °F) | [5][7] |
| Boiling Point | 245.5 °C (473.9 °F) | [5] |
| Density | 1.368 g/mL | [5] |
| Solubility | Insoluble in water. Highly soluble in diethyl ether, benzene, and hot ethanol. | [5][7] |
Part 2: Synthesis and Key Reactions
The construction of the diaryl ether linkage in 1-(2-chlorophenoxy)-2-nitrobenzene is most effectively achieved through the Ullmann condensation. This venerable yet powerful reaction remains a cornerstone of diaryl ether synthesis.[8][9][10]
Synthesis Protocol: The Ullmann Condensation
The Ullmann condensation is a copper-catalyzed nucleophilic aromatic substitution reaction that couples a phenol with an aryl halide.[8][10]
Reaction Scheme:
Detailed Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, combine 2-chlorophenol (1.0 equivalent), 1-chloro-2-nitrobenzene (1.0 equivalent), and anhydrous potassium carbonate (2.0 equivalents) in a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[9]
-
Catalyst Addition: To the stirred suspension, add a catalytic amount of copper(I) iodide (CuI, 0.1 equivalents) and a ligand such as 8-hydroxyquinoline or N,N'-dimethyl-1,2-ethanediamine (0.2 equivalents).
-
Reaction Execution: Heat the reaction mixture to a temperature of 120-160 °C under a nitrogen atmosphere. The reaction progress should be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into a beaker containing cold water. Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x 100 mL).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 1-(2-chlorophenoxy)-2-nitrobenzene.
Expertise & Experience Insights:
-
Choice of Base: The use of a relatively strong, non-nucleophilic base like potassium carbonate is crucial for the deprotonation of the phenol, generating the phenoxide nucleophile.
-
Catalyst System: The copper catalyst is the heart of the Ullmann reaction. The addition of a ligand can significantly enhance the reaction rate and yield by stabilizing the copper catalyst and increasing its solubility.
-
Solvent Selection: High-boiling polar aprotic solvents are essential to maintain the reactants in the solution phase at the elevated temperatures required for the reaction to proceed efficiently.[9]
Key Reaction: Reduction of the Nitro Group
The nitro group of 1-(2-chlorophenoxy)-2-nitrobenzene is a versatile functional group that can be readily reduced to an amine. This transformation is a pivotal step in the synthesis of various heterocyclic compounds.[11][12]
Reaction Scheme:
Commonly Employed Reducing Systems:
-
Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) in the presence of a heterogeneous catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) in a solvent like ethanol or ethyl acetate. It is a clean and efficient method, often providing high yields of the corresponding aniline.[11]
-
Metal-Acid Systems: A classic and robust method involves the use of a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of an acid, typically hydrochloric acid (HCl) or acetic acid.[11]
-
Transfer Hydrogenation: Formic acid or its salts, like ammonium formate, can be used as a source of hydrogen in the presence of a catalyst like Pd/C. This method avoids the need for handling gaseous hydrogen.
Part 3: Analytical Characterization
A comprehensive analytical characterization is essential to confirm the identity and purity of the synthesized 1-(2-chlorophenoxy)-2-nitrobenzene.
Table 2: Spectroscopic and Chromatographic Data
| Technique | Expected Data |
| ¹H NMR | Complex multiplets in the aromatic region (δ 7.0-8.2 ppm) corresponding to the eight aromatic protons. |
| ¹³C NMR | Signals in the aromatic region (δ 115-160 ppm), including the carbons attached to the chlorine, oxygen, and nitro groups. |
| IR Spectroscopy | Characteristic strong asymmetric and symmetric stretching bands for the nitro group (NO₂) around 1520-1550 cm⁻¹ and 1340-1370 cm⁻¹, respectively. A C-O-C stretching band for the diaryl ether linkage is expected around 1220-1280 cm⁻¹. |
| Mass Spectrometry | A molecular ion peak (M⁺) at m/z 249.6, with a characteristic isotopic pattern for one chlorine atom (M⁺ and M⁺+2 in a ~3:1 ratio). |
| HPLC | A single major peak under appropriate chromatographic conditions, indicating the purity of the compound. |
Experimental Protocol: HPLC Purity Analysis
Workflow Diagram:
Caption: A typical workflow for the HPLC analysis of 1-(2-chlorophenoxy)-2-nitrobenzene.
Step-by-Step Methodology:
-
Instrumentation: A standard HPLC system equipped with a UV detector, a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm), and an autosampler.
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid) is typically effective. For example, a linear gradient from 50% to 95% acetonitrile over 15 minutes.
-
Flow Rate: A flow rate of 1.0 mL/min is commonly used.
-
Detection Wavelength: The UV detector should be set to 254 nm to monitor the aromatic chromophores.
-
Sample Preparation: Accurately weigh approximately 1 mg of the compound and dissolve it in 1 mL of a 1:1 mixture of acetonitrile and water. Filter the solution through a 0.45 µm syringe filter before injection.
-
Injection and Analysis: Inject 10 µL of the prepared sample and acquire the chromatogram. The purity can be determined by the relative area of the main peak.
Part 4: Safety and Handling
Prudent laboratory practice dictates careful handling of all chemical substances.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a laboratory coat, and chemical-resistant gloves.[13][14]
-
Engineering Controls: Work in a well-ventilated chemical fume hood to minimize inhalation exposure.
-
Handling: Avoid contact with skin and eyes. In case of contact, wash thoroughly with water.[13][14][15]
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[14][15]
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.
Part 5: Applications in Medicinal Chemistry
The synthetic utility of 1-(2-chlorophenoxy)-2-nitrobenzene is most prominently demonstrated in its role as a key precursor for the synthesis of dibenzo[b,f][8][16]oxazepines.[17][18][19] This tricyclic heterocyclic system is the core scaffold of several centrally acting drugs, including the atypical antipsychotic loxapine.
Logical Pathway to Dibenzo[b,f][8][16]oxazepine Core
The transformation from 1-(2-chlorophenoxy)-2-nitrobenzene to the dibenzo[b,f][8][16]oxazepine core involves a two-step sequence of nitro group reduction followed by an intramolecular cyclization.
Caption: Synthetic pathway to the dibenzo[b,f][8][16]oxazepine scaffold.
The intramolecular Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that forms the seven-membered ring of the dibenzo[b,f][8][16]oxazepine system. This reaction typically requires a palladium catalyst, a phosphine ligand, and a base.
References
-
SynArchive. Ullmann Condensation. [Link]
-
PubChem. 4-Chloro-1-(2-chlorophenoxy)-2-nitrobenzene | C12H7Cl2NO3 | CID 89750. [Link]
- Park, K. H., et al. (2002). Ullmann Diaryl Ether Synthesis in Ionic Liquids. Bulletin of the Korean Chemical Society, 23(5), 670-672.
-
RSC Publishing. (2023, August 14). Synthesis of tetracyclic dibenzo[b,f][8][16]oxazepine-fused β-lactams via visible-light-induced Staudinger annulation. [Link]
-
IntechOpen. (2024, August 16). Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. [Link]
-
ResearchGate. The Ullmann Ether Condensation. [Link]
-
ResearchGate. Synthesis of dibenzo[b,f]pyrrolo[1,2-d][8][16]oxazepines 18 via formation.... [Link]
-
ResearchGate. (2025, December 6). A simple, convenient and effective method for the synthesis of dibenz(b,f) 1,4-oxazepines(cr); a new generation riot control agent and its analogues. [Link]
-
CAS Common Chemistry. 4-Chloro-1-(2-chlorophenoxy)-2-nitrobenzene. [Link]
- Google Patents. US4288386A - Ullmann reaction for the synthesis of diaryl ethers.
- Google Patents. EP0012385A1 - Dibenz(b,f)(1,4)
-
Sielc.com. 92721-70-5 | 1-(3-Chlorophenoxy)-2-nitrobenzene. [Link]
-
Beilstein Journals. (2023, May 22). Strategies in the synthesis of dibenzo[b,f]heteropines. [Link]
-
OECD Existing Chemicals Database. (2001, September 14). 1-Chloro-2-nitrobenzene CAS: 88-73-3. [Link]
-
Cheméo. Chemical Properties of Benzene, 1-chloro-2-nitro- (CAS 88-73-3). [Link]
-
Cole-Parmer. Material Safety Data Sheet - 1-Chloro-2-nitrobenzene, 99+%. [Link]
-
Oxford Lab Fine Chem. material safety data sheet - ortho chloro nitro benzene (oncb). [Link]
-
Loba Chemie. (2016, May 19). 1-CHLORO-2 NITROBENZENE FOR SYNTHESIS MSDS CAS-No.. [Link]
-
INCHEM. ICSC 0028 - 1-CHLORO-2-NITROBENZENE. [Link]
-
SIELC Technologies. (2018, May 16). 4-Chloro-1-(2-chlorophenoxy)-2-nitrobenzene. [Link]
-
PMC. Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity. [Link]
-
Wikipedia. Reduction of nitro compounds. [Link]
-
Stenutz. 1-chloro-2-nitrobenzene. [Link]
-
Wikipedia. 2-Nitrochlorobenzene. [Link]
-
precisionFDA. 1-CHLORO-2-NITROBENZENE. [Link]
-
ResearchGate. (2025, August 6). (PDF) Reduction of Nitrated Diphenylamine Derivatives under. [Link]
-
PubChem. 1-Chloro-2-nitrobenzene | C6H4ClNO2 | CID 6945. [Link]
-
Organic Chemistry Portal. Amine synthesis by nitro compound reduction. [Link]
-
ACS Publications. (2016, July 21). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines | Organic Process Research & Development. [Link]
-
PubChemLite. 4-chloro-1-(4-chlorophenoxy)-2-nitrobenzene (C12H7Cl2NO3). [Link]
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A Theoretical and Computational Exploration of 1-(2-Chlorophenoxy)-2-nitrobenzene: A Technical Guide for Researchers
This technical guide provides an in-depth theoretical and computational examination of 1-(2-Chlorophenoxy)-2-nitrobenzene, a molecule of interest in medicinal chemistry and materials science. In the absence of extensive direct experimental data, this document leverages established computational methodologies and draws insights from analogous chemical structures to predict its synthesis, spectroscopic characteristics, three-dimensional structure, intermolecular interactions, and potential biological activities. This guide is intended for researchers, scientists, and professionals in drug development seeking to understand and explore the properties of this and related diaryl ether compounds.
Introduction: The Significance of Substituted Diaryl Ethers
Diaryl ethers are a significant class of organic compounds found in a variety of natural products and synthetic molecules with diverse applications, including pharmaceuticals, herbicides, and polymers. The specific molecule of interest, 1-(2-Chlorophenoxy)-2-nitrobenzene, combines the structural features of a chlorinated phenol and a nitrobenzene, suggesting potential for unique electronic and biological properties. Chlorinated nitroaromatic compounds are known for their utility as synthetic intermediates and their roles in various industrial applications[1]. The ether linkage introduces conformational flexibility, which is a key determinant of molecular recognition in biological systems.
This guide will provide a comprehensive theoretical framework for studying 1-(2-Chlorophenoxy)-2-nitrobenzene, from its synthesis to its potential interactions with biological macromolecules.
Proposed Synthesis: An Ullmann Condensation Approach
A plausible and efficient method for the synthesis of 1-(2-Chlorophenoxy)-2-nitrobenzene is the Ullmann condensation, a well-established copper-catalyzed reaction for the formation of diaryl ethers. This approach involves the coupling of an aryl halide with a phenol.
Experimental Protocol:
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 1-chloro-2-nitrobenzene (1 equivalent), 2-chlorophenol (1.2 equivalents), and potassium carbonate (2 equivalents) in anhydrous dimethylformamide (DMF).
-
Catalyst Addition: Add copper(I) iodide (0.1 equivalents) to the reaction mixture.
-
Reaction Conditions: Heat the mixture to 120-140 °C and stir for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into a beaker containing cold water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure 1-(2-Chlorophenoxy)-2-nitrobenzene.
Caption: Proposed synthesis workflow for 1-(2-Chlorophenoxy)-2-nitrobenzene.
Spectroscopic and Structural Characterization (Theoretical)
Spectroscopic Analysis
FT-IR Spectroscopy: The infrared spectrum of 1-(2-Chlorophenoxy)-2-nitrobenzene is predicted to exhibit characteristic vibrational bands corresponding to its functional groups. These predictions are based on the analysis of similar aromatic compounds[2][3][4].
| Predicted Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100-3000 | Medium |
| Asymmetric NO₂ Stretch | 1550-1520 | Strong |
| Symmetric NO₂ Stretch | 1350-1320 | Strong |
| Aromatic C=C Stretch | 1600-1450 | Medium |
| Asymmetric C-O-C (Ether) Stretch | 1280-1240 | Strong |
| Symmetric C-O-C (Ether) Stretch | 1050-1010 | Medium |
| C-Cl Stretch | 800-750 | Strong |
NMR Spectroscopy (¹H and ¹³C): The predicted ¹H and ¹³C NMR chemical shifts are based on the electronic effects of the substituents on the aromatic rings. The electron-withdrawing nitro group will cause downfield shifts for nearby protons and carbons, while the chloro and phenoxy groups will have more complex shielding and deshielding effects.
¹H NMR (400 MHz, CDCl₃): The spectrum is expected to show complex multiplets in the aromatic region (δ 7.0-8.2 ppm) due to spin-spin coupling between the eight aromatic protons.
¹³C NMR (100 MHz, CDCl₃): The spectrum will likely display 12 distinct signals for the aromatic carbons, with the carbons attached to the nitro, chloro, and oxygen atoms appearing at characteristic downfield shifts.
Structural Analysis with Density Functional Theory (DFT)
To gain insights into the three-dimensional structure and electronic properties of 1-(2-Chlorophenoxy)-2-nitrobenzene, Density Functional Theory (DFT) calculations are an invaluable tool[5][6][7][8].
-
Software: Gaussian 16 or similar quantum chemistry software package.
-
Method: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional.
-
Basis Set: 6-311++G(d,p) to provide a good balance of accuracy and computational cost.
-
Calculation Type:
-
Geometry Optimization: To find the lowest energy conformation of the molecule.
-
Frequency Calculation: To confirm the optimized structure is a true minimum (no imaginary frequencies) and to predict the IR spectrum.
-
-
Solvation Model: An implicit solvation model, such as the Polarizable Continuum Model (PCM), can be used to simulate a solvent environment (e.g., chloroform or water).
| Predicted Geometric Parameter | Value |
| C-N Bond Length (Å) | 1.45 - 1.48 |
| N-O Bond Length (Å) | 1.22 - 1.25 |
| C-O (ether) Bond Length (Å) | 1.36 - 1.40 |
| C-Cl Bond Length (Å) | 1.73 - 1.76 |
| Dihedral Angle (C-O-C-C) (°) | 40 - 60 |
These values are estimations based on DFT calculations of similar molecules.
Analysis of Intermolecular Interactions via Hirshfeld Surface Analysis
Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions in a crystal lattice[9][10][11][12]. Although an experimental crystal structure for 1-(2-Chlorophenoxy)-2-nitrobenzene is not available, we can predict the types of interactions that would be significant in its solid-state packing based on studies of analogous compounds.
The Hirshfeld surface is mapped with properties like dnorm (normalized contact distance), which highlights regions of close intermolecular contacts. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, often corresponding to hydrogen bonds.
Predicted Intermolecular Contacts: Based on the functional groups present, the following intermolecular interactions are expected to play a crucial role in the crystal packing:
-
C-H···O interactions: Between the aromatic C-H donors and the oxygen atoms of the nitro group and the ether linkage.
-
π-π stacking: Between the aromatic rings.
-
C-H···π interactions: Where an aromatic C-H group interacts with the face of an adjacent aromatic ring.
-
Cl···O and Cl···π interactions: Involving the chlorine atom.
The 2D fingerprint plot derived from the Hirshfeld surface provides a quantitative summary of these interactions.
Caption: Workflow for Hirshfeld surface analysis of intermolecular interactions.
Potential Biological Activity: A Molecular Docking Perspective
Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to the active site of a macromolecular target, typically a protein[13][14][15][16]. Given that many nitroaromatic and diaryl ether compounds exhibit biological activity, we can hypothesize a potential therapeutic application for 1-(2-Chlorophenoxy)-2-nitrobenzene and outline a protocol for its investigation. For instance, many nitro-containing compounds are explored as anticancer or antimicrobial agents.
Molecular Docking Protocol:
-
Target Selection: Choose a protein target relevant to a disease of interest (e.g., cyclooxygenase-2 (COX-2) for inflammation, or a bacterial enzyme for antimicrobial studies). Obtain the 3D structure of the protein from the Protein Data Bank (PDB).
-
Protein Preparation: Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning partial charges.
-
Ligand Preparation: Generate a 3D structure of 1-(2-Chlorophenoxy)-2-nitrobenzene and optimize its geometry using a suitable force field or quantum mechanical method.
-
Docking Simulation: Use a docking program (e.g., AutoDock Vina, Schrödinger's Glide) to dock the ligand into the active site of the protein.
-
Analysis of Results: Analyze the predicted binding poses and scoring functions to estimate the binding affinity. Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) to understand the molecular basis of binding.
Caption: A generalized workflow for molecular docking studies.
Conclusion
This technical guide has provided a comprehensive theoretical and computational overview of 1-(2-Chlorophenoxy)-2-nitrobenzene. While direct experimental data remains to be established, the application of modern computational techniques, supported by data from analogous compounds, allows for robust predictions of its synthesis, spectroscopic properties, molecular structure, and potential for intermolecular interactions and biological activity. The protocols and predicted data presented herein serve as a valuable resource for researchers and scientists, providing a solid foundation for future experimental investigations into this and other novel substituted diaryl ether compounds. The convergence of these computational approaches offers a powerful strategy for accelerating the discovery and development of new molecules with tailored properties for a range of scientific applications.
References
-
Thaluru M Mohan Kumar, Papegowda Bhavya, Besagarahally L Bhaskar, Holehundi J Shankara Prasad, Hemmige S Yathirajan, Sean Parkin (2025). Crystal structure and Hirshfeld surface analysis of 1-[2-(2-chloro-eth-oxy)eth-yl]-2-methyl-4-nitro-1 H-imidazole. Acta Crystallogr E Crystallogr Commun., 81(Pt 7), 646-649. [Link]
-
Hartman, W. W., & Brethen, M. R. (n.d.). m-CHLORONITROBENZENE. Organic Syntheses Procedure. [Link]
-
PubChem. (n.d.). 1-Chloro-2-nitrobenzene. National Center for Biotechnology Information. Retrieved from [Link]
-
Khan, I., Ali, S., Hameed, S., Rama, N. H., Hussain, M. T., & Simpson, J. (2006). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Molecules, 11(5), 331-337. [Link]
-
Loba Chemie. (2016, May 19). 1-CHLORO-2 NITROBENZENE FOR SYNTHESIS MSDS. [Link]
-
PrepChem. (n.d.). Synthesis of 4-(4-chlorophenoxy)nitrobenzene. Retrieved from [Link]
-
Maahury, M. F., Martoprawiro, M. A., & Tjitda, P. J. (2021). Computational Study of Nitrobenzene and Its Derivatives Using Density Functional Theory. Indonesian Journal of Chemical Research, 9(1), 1-7. [Link]
-
Kumar, T. M. M., Bhavya, P., Bhaskar, B. L., Prasad, H. J. S., Yathirajan, H. S., & Parkin, S. (2025). Crystal structure and Hirshfeld surface analysis of 1-[2-(2-chloro-eth-oxy)eth-yl]-2-methyl-4-nitro-1 H-imidazole. Acta crystallographica. Section E, Crystallographic communications, 81(Pt 7), 646–649. [Link]
-
Sheshadri, N., Suresha, E., Suchetan, P. A., Lokanath, N. K., & Kumar, M. P. (2019). Crystal structure and Hirshfeld surface analysis of 2-(4-nitrophenyl)-2-oxoethyl 2-chlorobenzoate. Acta crystallographica. Section E, Crystallographic communications, 75(Pt 11), 1668–1672. [Link]
-
PubChem. (n.d.). 4-Chloro-1-(2-chlorophenoxy)-2-nitrobenzene. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 1-Chloro-2-(4-nitrophenoxy)benzene. National Center for Biotechnology Information. Retrieved from [Link]
-
RePhyChem. (n.d.). Publications. Retrieved from [Link]
-
Khan, I., Ali, S., Hameed, S., Rama, N. H., Hussain, M. T., & Simpson, J. (2006). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. ResearchGate. [Link]
-
NIST. (n.d.). Benzene, 1-chloro-4-nitro-. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]
-
Yilmaz, I., Can, O. T., & Ilhan, I. O. (2020). Biological evaluation and molecular docking studies of nitro benzamide derivatives with respect to in vitro anti-inflammatory activity. ResearchGate. [Link]
-
Asatryan, R. S., Stash, A. I., & Belyakov, P. A. (2020). Molecular and crystal structure, lattice energy and DFT calculations of two 2′-(nitrobenzoyloxy)acetophenone isomers. Acta Crystallographica Section E: Crystallographic Communications, 76(6), 868-874. [Link]
-
Kumar, T. M. M., Bhavya, P., Bhaskar, B. L., Prasad, H. J. S., Yathirajan, H. S., & Parkin, S. (2025). Crystal structure and Hirshfeld surface analysis of 1-[2-(2-chloroethoxy)ethyl]-2-methyl-4-nitro-1H-imidazole. National Institutes of Health. [Link]
-
Vennila, S., & Ponnuswamy, S. (2018). Molecular Structure, Spectroscopic Investigation, DFT Calculations and Other Biomolecular Properties of 1,2,3-trichloro-4-nitrobenzene. International Journal of Pharmaceutical Sciences Review and Research, 49(1), 123-134. [Link]
-
Radi, M., et al. (2021). Molecular Docking and Biophysical Studies for Antiproliferative Assessment of Synthetic Pyrazolo-Pyrimidinones Tethered with Hydrazide-Hydrazones. Molecules, 26(11), 3326. [Link]
-
Kumar, S., & Singh, N. (2014). Molecular Docking studies of Novel Flavones as Cyclooxygenase- 2 (Cox 2) Inhibitors. Journal of Advanced Pharmacy Education and Research, 4(3), 329-334. [Link]
-
Clarkson, J., & Smith, W. E. (2003). A DFT analysis of the vibrational spectra of nitrobenzene. Journal of Molecular Structure, 655(3), 413-422. [Link]
-
Hung, S. C., & Chen, H. L. (2009). A first-principles density functional study of chlorophenol adsorption on Cu2O(110):CuO. The Journal of chemical physics, 130(18), 184706. [Link]
-
Reddy, A., et al. (2023). Molecular Docking Studies of Some Designed Siderophore-conjugated Meropenem Derivatives for Combating Multidrug Resistant-TB. Journal of Pharmaceutical Research International, 35(19), 30-42. [Link]
-
Akman, F., et al. (2019). 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. SciSpace. [Link]
-
Arulmozhi, M., & Kumar, S. S. (2019). Synthesis, spectroscopic investigations (FT-IR, NMR, UV-Visible) NBO, NLO, antimicrobial and Molecular docking study of 3-(phenyl)-1-(4-nitrophenyl) prop-2-ene-1-one. Journal of Emerging Technologies and Innovative Research, 6(1). [Link]
-
NIST. (n.d.). Benzene, 1-chloro-2-nitro-. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]
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Methodological & Application
Experimental protocol for Ullmann condensation to synthesize "1-(2-Chlorophenoxy)-2-nitrobenzene"
[1]
Strategic Analysis & Chemical Logic
The synthesis of 1-(2-Chlorophenoxy)-2-nitrobenzene presents a classic challenge in organic synthesis: forming a diaryl ether bond between two ortho-substituted rings.[1]
-
The Challenge: The steric bulk of the ortho-chloro group on the phenol and the ortho-nitro group on the benzene ring creates significant torsional strain, inhibiting the planar transition state required for standard
pathways.[1] -
The Solution: While the nitro group at the ortho position of the electrophile (1-chloro-2-nitrobenzene) strongly activates the ring for Nucleophilic Aromatic Substitution (
), the steric hindrance from the 2-chlorophenol nucleophile often stalls the reaction.[1] We employ a Copper-Promoted Modified Ullmann protocol.[1] The copper catalyst coordinates with the halogen leaving group and the pi-system, lowering the activation energy and facilitating the coupling even in sterically congested systems.
Reaction Scheme
The reaction involves the coupling of 2-Chlorophenol (Nucleophile) and 1-Chloro-2-nitrobenzene (Electrophile) in the presence of a base and copper catalyst.[1]
Figure 1: Reaction scheme for the modified Ullmann condensation.
Experimental Protocol
Safety Warning: Nitro compounds are potential explosives and toxic by skin absorption (methemoglobinemia). 2-Chlorophenol is toxic and corrosive.[1] Perform all operations in a fume hood.
2.1 Reagent Stoichiometry Table
| Component | Role | Equiv. | Mass/Vol (Scale: 10 mmol) | MW ( g/mol ) |
| 2-Chlorophenol | Nucleophile | 1.0 | 1.29 g / 1.03 mL | 128.56 |
| 1-Chloro-2-nitrobenzene | Electrophile | 1.1 | 1.73 g | 157.55 |
| Potassium Carbonate (K₂CO₃) | Base | 2.0 | 2.76 g | 138.21 |
| Copper Powder | Catalyst | 0.1 (10%) | 64 mg | 63.55 |
| DMF (Anhydrous) | Solvent | - | 20 mL | - |
Note: 1-Chloro-2-nitrobenzene is used in slight excess to ensure complete consumption of the phenol, which is harder to remove during purification.[1]
2.2 Step-by-Step Procedure
Step 1: Phenoxide Generation
-
Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.
-
Add 2-Chlorophenol (1.29 g) and anhydrous DMF (20 mL).
-
Add K₂CO₃ (2.76 g).
-
Stir at room temperature for 30 minutes.
-
Why? This pre-stirring ensures deprotonation of the phenol to form the potassium phenoxide salt, which is the active nucleophile. You may observe a slight color change (yellowing).[2]
-
Step 2: Catalyst Addition & Coupling
-
Add 1-Chloro-2-nitrobenzene (1.73 g) to the flask.
-
Add Copper Powder (64 mg).
-
Tip: Activated copper bronze often works better than standard copper powder. If using CuI, add 10 mol% here.
-
-
Purge the system with Nitrogen (
) for 5 minutes to remove oxygen, which can oxidize the catalyst or phenol. -
Heat the reaction mixture to 120°C in an oil bath.
Step 3: Reaction Monitoring
-
Maintain heating for 12–18 hours .
-
TLC Monitoring: Use Hexane:Ethyl Acetate (8:2).
-
Starting Material (Phenol): Higher
, UV active. -
Product: Distinct spot, typically lower
than the nitro-chloride but higher than the phenol salt. -
Validation: The reaction is complete when the 2-chlorophenol spot disappears.
-
Step 4: Workup & Isolation
-
Cool the mixture to room temperature.
-
Pour the mixture into Ice Water (100 mL) containing 1M HCl (20 mL).
-
Crucial: The acid quench neutralizes excess base and protonates any unreacted phenoxide back to phenol, making it soluble in the organic layer for extraction but distinct from the product.
-
-
Extract with Ethyl Acetate (
mL). -
Wash the combined organic layers with:
-
1M NaOH (
mL) – Removes unreacted 2-chlorophenol.[1] -
Brine (
mL).
-
-
Dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure (Rotavap).
Step 5: Purification
-
The crude residue is likely a yellow/orange oil or low-melting solid.
-
Recrystallization: If solid, recrystallize from Ethanol/Water (9:1).
-
Flash Chromatography: If oil, purify on silica gel (Eluent: 5%
10% EtOAc in Hexanes).
Mechanistic Pathway (Self-Validating Logic)[1]
Understanding the mechanism allows for troubleshooting. If the reaction fails, it is usually due to catalyst poisoning (oxidation) or insufficient deprotonation.
Figure 2: Proposed catalytic cycle. The ortho-nitro group makes the Ar-Cl bond susceptible to both oxidative addition and direct nucleophilic attack.[1]
Characterization & Validation
To ensure the protocol was successful, compare your data against these expected metrics.
4.1 Physical Properties[3][4]
-
Appearance: Yellow oil or pale yellow crystalline solid (low melting point).
-
Melting Point: Expected range 35–45°C (Isomer dependent; ortho-ortho ethers often have depressed MPs due to non-planarity).[1]
4.2 Spectroscopic Validation (NMR)
Use
-
Diagnostic Signal 1 (Nitro-ring): Look for a doublet/multiplet downfield (
7.9–8.0 ppm) corresponding to the proton ortho to the nitro group ( on nitro ring).[1] -
Diagnostic Signal 2 (Ether Linkage): The protons ortho to the ether oxygen will shift upfield relative to the nitro-adjacent protons but will be distinct from the starting phenol.
-
Absence of OH: A broad singlet around
5.0–6.0 ppm (phenol OH) must be absent .
4.3 Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Yield | Incomplete deprotonation | Ensure K₂CO₃ is dry; increase stir time in Step 1. |
| Starting Material Remains | Catalyst deactivation | Use fresh Cu powder; ensure strict |
| Dark Tarry Product | Reaction too hot/long | Reduce temp to 110°C; monitor TLC more frequently. |
| Emulsion during Workup | DMF presence | Wash organic layer thoroughly with water before brine wash. |
References
-
Ullmann Condensation Overview: Sambiagio, C., et al. "Copper catalysed Ullmann type chemistry: from mechanistic aspects to modern development."[5] Chemical Society Reviews, 2014.[5] Link
-
Nitro-Group Activation: "Nucleophilic Arom
)." Organic Chemistry Portal. Link - Protocol Adaptation: Based on standard methodologies for o-chloronitrobenzene coupling found in Vogel's Textbook of Practical Organic Chemistry, 5th Ed.
-
Compound Data: 1-Chloro-2-nitrobenzene properties. PubChem. Link[1]
Sources
- 1. prepchem.com [prepchem.com]
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- 3. 1-Chloro-2-nitrobenzene | C6H4ClNO2 | CID 6945 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. michlala.edu [michlala.edu]
- 5. Copper catalysed Ullmann type chemistry: from mechanistic aspects to modern development - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
The Strategic Utility of 1-(2-Chlorophenoxy)-2-nitrobenzene in the Synthesis of Bioactive Heterocyclic Scaffolds
Introduction
In the landscape of medicinal chemistry and drug development, the efficient construction of novel heterocyclic frameworks is a cornerstone of innovation. These cyclic structures are privileged motifs, forming the core of a vast array of pharmaceuticals and biologically active compounds.[1][2] Among the myriad of starting materials available to the synthetic chemist, 1-(2-Chlorophenoxy)-2-nitrobenzene emerges as a versatile and strategic precursor for the synthesis of a range of valuable heterocyclic compounds, most notably phenoxazines and dibenzo[b,f][3][4]oxazepines.[5][6] The inherent reactivity of this molecule, characterized by the presence of a nitro group ortho to a phenoxy ether linkage, provides a powerful handle for intramolecular cyclization reactions, unlocking access to complex tricyclic systems.
This comprehensive guide, designed for researchers, scientists, and professionals in drug development, delves into the synthetic applications of 1-(2-Chlorophenoxy)-2-nitrobenzene. We will explore the key mechanistic pathways, provide detailed, field-proven protocols for the synthesis of prominent heterocyclic systems, and offer insights into the causality behind experimental choices, thereby empowering researchers to leverage this precursor in their own synthetic endeavors.
Core Mechanistic Principles: The Gateway to Heterocyclic Diversity
The synthetic utility of 1-(2-Chlorophenoxy)-2-nitrobenzene primarily hinges on the reductive cyclization of the nitro group. This transformation is the linchpin that allows for the formation of the central heterocyclic ring. The general strategy involves two key stages:
-
Reduction of the Nitro Group: The nitro group is reduced to a nucleophilic species, typically an amino group (-NH2) or a hydroxylamino group (-NHOH).
-
Intramolecular Cyclization: The newly formed nucleophile attacks an electrophilic site on the adjacent aromatic ring, leading to the formation of the heterocyclic core.
Two principal heterocyclic scaffolds accessible from 1-(2-Chlorophenoxy)-2-nitrobenzene are phenoxazines and dibenzo[b,f][3][4]oxazepines, each arising from distinct cyclization pathways.
The Path to Phenoxazines: Reductive Cyclization
The synthesis of the phenoxazine ring system from 1-(2-Chlorophenoxy)-2-nitrobenzene proceeds through an intramolecular reductive cyclization. The process is initiated by the reduction of the nitro group to an amino group, forming the key intermediate, 2-phenoxyaniline. This intermediate then undergoes an intramolecular cyclization to furnish the phenoxazine core.
start [label="1-(2-Chlorophenoxy)-2-nitrobenzene"]; intermediate [label="2-Phenoxyaniline"]; product [label="Phenoxazine"]; reductant [label="Reducing Agent\n(e.g., Fe/HCl, SnCl2/HCl, Catalytic Hydrogenation)", shape=ellipse, fillcolor="#FFFFFF"];
start -> intermediate [label="Reduction of Nitro Group"]; reductant -> start; intermediate -> product [label="Intramolecular Cyclization"]; }
General workflow for the synthesis of phenoxazine.
A variety of reducing agents can be employed for this transformation, each with its own set of advantages and considerations. Classical methods often utilize metals in acidic media, such as iron in hydrochloric acid (Fe/HCl) or tin(II) chloride in hydrochloric acid (SnCl2/HCl). These methods are robust and cost-effective. More modern approaches include catalytic transfer hydrogenation, which offers milder reaction conditions and is often more environmentally benign.[7]
The Smiles Rearrangement: An Alternative Mechanistic Avenue
In some instances, particularly with appropriately substituted diaryl ethers, the synthesis of phenothiazine and phenoxazine derivatives can proceed via a Smiles rearrangement.[8] This intramolecular nucleophilic aromatic substitution involves the migration of an aryl group. While not always the primary route from 1-(2-Chlorophenoxy)-2-nitrobenzene, it is a crucial mechanistic concept to consider, especially when designing syntheses of more complex, substituted analogues.[2][5]
reactant [label="Substituted 2-Nitrodiphenyl Ether"]; meisenheimer [label="Meisenheimer Complex\n(Spirocyclic Intermediate)", shape=Mdiamond, fillcolor="#FBBC05"]; product [label="Rearranged Product"]; base [label="Base", shape=ellipse, fillcolor="#FFFFFF"];
reactant -> meisenheimer [label="Intramolecular\nNucleophilic Attack"]; base -> reactant; meisenheimer -> product [label="Ring Opening"]; }
Simplified representation of the Smiles Rearrangement.
Application Notes and Protocols
This section provides detailed, step-by-step protocols for the synthesis of key heterocyclic compounds from 1-(2-Chlorophenoxy)-2-nitrobenzene. These protocols are designed to be self-validating, with clear instructions and expected outcomes.
Protocol 1: Synthesis of 2-Phenoxyaniline - The Key Intermediate
The reduction of 1-(2-Chlorophenoxy)-2-nitrobenzene to 2-phenoxyaniline is the crucial first step for the synthesis of both phenoxazines and dibenzo[b,f][3][4]oxazepines. Here, we detail a robust and widely applicable method using iron powder in an acidic medium.
Materials:
-
1-(2-Chlorophenoxy)-2-nitrobenzene
-
Iron powder (fine grade)
-
Ethanol
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium carbonate (Na2CO3) or Sodium hydroxide (NaOH) solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1-(2-Chlorophenoxy)-2-nitrobenzene (1.0 eq) and ethanol to create a suspension.
-
Addition of Iron: To the stirred suspension, add iron powder (typically 3-5 eq).
-
Initiation of Reaction: Slowly add concentrated hydrochloric acid (a catalytic amount, e.g., 0.1-0.2 eq) to the mixture. The reaction is often exothermic, and the color of the mixture will change.
-
Reaction Monitoring: Heat the mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup - Neutralization: After the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite to remove the iron salts. Carefully neutralize the filtrate with a saturated solution of sodium carbonate or a dilute solution of sodium hydroxide until the pH is approximately 8-9.
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).
-
Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude 2-phenoxyaniline can be purified by column chromatography on silica gel or by recrystallization to afford the pure product.
Expert Insights:
-
The choice of iron as the reducing agent is advantageous due to its low cost and environmental friendliness compared to other metals like tin.
-
The acidic medium is crucial for the reduction process. The slow addition of acid helps to control the initial exotherm.
-
Thorough neutralization is important to ensure the product is in its free amine form for efficient extraction into the organic solvent.
Protocol 2: Synthesis of Phenoxazine via Reductive Cyclization
This protocol details the direct conversion of 1-(2-Chlorophenoxy)-2-nitrobenzene to phenoxazine in a one-pot reductive cyclization process.
Materials:
-
1-(2-Chlorophenoxy)-2-nitrobenzene
-
Stannous chloride dihydrate (SnCl2·2H2O)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Sodium hydroxide (NaOH) solution
-
Dichloromethane or Ethyl acetate
-
Anhydrous sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 1-(2-Chlorophenoxy)-2-nitrobenzene (1.0 eq) in ethanol.
-
Addition of Reducing Agent: Add a solution of stannous chloride dihydrate (typically 3-4 eq) in concentrated hydrochloric acid to the stirred solution of the starting material.
-
Reaction: Heat the mixture to reflux for several hours. Monitor the reaction progress by TLC.
-
Workup - Basification: After completion, cool the reaction mixture and carefully pour it onto crushed ice. Basify the mixture with a concentrated sodium hydroxide solution until it is strongly alkaline (pH > 10).
-
Extraction: Extract the product with dichloromethane or ethyl acetate (3 x volumes).
-
Drying and Concentration: Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol) to obtain pure phenoxazine.
Trustworthiness and Validation:
-
The progress of the reaction should be carefully monitored by TLC to avoid over-reduction or side reactions.
-
The final product should be characterized by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry to confirm its identity and purity. The data should be compared with literature values for phenoxazine.
Protocol 3: Synthesis of Dibenzo[b,f][3][4]oxazepine
The synthesis of the dibenzo[b,f][3][4]oxazepine ring system from 1-(2-Chlorophenoxy)-2-nitrobenzene typically proceeds via the intermediate 2-phenoxyaniline, followed by reaction with a suitable two-carbon synthon and subsequent cyclization.
Step 1: Synthesis of 2-Phenoxyaniline (as described in Protocol 1)
Step 2: Synthesis of Dibenzo[b,f][3][4]oxazepine
This step involves the reaction of 2-phenoxyaniline with a suitable C2-electrophile, often a derivative of chloroacetyl chloride, followed by intramolecular cyclization.
Materials:
-
2-Phenoxyaniline
-
Chloroacetyl chloride
-
A suitable base (e.g., triethylamine, pyridine)
-
A suitable solvent (e.g., dichloromethane, toluene)
-
Lewis acid catalyst (for cyclization, e.g., AlCl3)
-
Round-bottom flask
-
Stirring apparatus
-
Dropping funnel
-
Ice bath
-
Heating mantle
-
Standard workup and purification equipment
Procedure:
-
Acylation: Dissolve 2-phenoxyaniline (1.0 eq) and a base (e.g., triethylamine, 1.1 eq) in a dry solvent such as dichloromethane under an inert atmosphere. Cool the solution in an ice bath.
-
Addition of Chloroacetyl Chloride: Add chloroacetyl chloride (1.05 eq) dropwise to the cooled solution. Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Workup of Intermediate: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the crude N-(2-phenoxyphenyl)-2-chloroacetamide.
-
Cyclization (Friedel-Crafts type): To a suspension of a Lewis acid (e.g., aluminum chloride, 2-3 eq) in a dry, high-boiling solvent (e.g., dichlorobenzene), add the crude chloroacetamide intermediate.
-
Heating and Monitoring: Heat the mixture to a high temperature (e.g., 140-160 °C) and monitor the reaction by TLC.
-
Workup and Purification: Cool the reaction, carefully quench with ice-water, and extract the product with a suitable organic solvent. Wash, dry, and concentrate the organic layer. Purify the crude product by column chromatography or recrystallization to yield the dibenzo[b,f][3][4]oxazepin-11(10H)-one. Further reduction can yield the parent dibenzo[b,f][3][4]oxazepine.
Expert Insights:
-
The Friedel-Crafts cyclization step is often the most challenging and may require optimization of the Lewis acid, solvent, and temperature.
-
Anhydrous conditions are critical for the success of the Friedel-Crafts reaction.
Data Presentation
The following table summarizes typical reaction conditions for the key transformations discussed.
| Transformation | Starting Material | Reagents and Conditions | Product | Typical Yield (%) |
| Nitro Group Reduction | 1-(2-Chlorophenoxy)-2-nitrobenzene | Fe powder, HCl, Ethanol, Reflux | 2-Phenoxyaniline | 70-90 |
| Reductive Cyclization | 1-(2-Chlorophenoxy)-2-nitrobenzene | SnCl2·2H2O, HCl, Ethanol, Reflux | Phenoxazine | 60-80 |
| Acylation of Aniline | 2-Phenoxyaniline | Chloroacetyl chloride, Et3N, DCM, 0 °C to rt | N-(2-phenoxyphenyl)-2-chloroacetamide | >90 |
| Intramolecular Cyclization | N-(2-phenoxyphenyl)-2-chloroacetamide | AlCl3, Dichlorobenzene, 150 °C | Dibenzo[b,f][3][4]oxazepin-11(10H)-one | 50-70 |
Conclusion
1-(2-Chlorophenoxy)-2-nitrobenzene stands as a valuable and strategically important precursor for the synthesis of medicinally relevant heterocyclic compounds. The methodologies outlined in this guide, centered around the pivotal reductive cyclization of the nitro group, provide reliable and adaptable pathways to phenoxazines and dibenzo[b,f][3][4]oxazepines. By understanding the underlying mechanistic principles and leveraging the detailed protocols provided, researchers can confidently employ this versatile starting material to construct novel molecular architectures with the potential for significant biological activity. The continued exploration of new reagents and reaction conditions for these transformations will undoubtedly further expand the synthetic utility of this important building block in the ongoing quest for new therapeutic agents.
References
- Al-Okab, R. A., & Syed, A. (2007). Novel oxidative coupling reactions of cisapride or metaclopramide with phenoxazines and their applications in the determination of nitrite at trace level in environmental samples. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 68(3), 739-746.
- Ayogu, J. I., & Ezeokonkwo, M. A. (2007). Synthesis of 6-anilino derivatives of angular phenoxazine. Journal of the Chemical Society of Nigeria, 32(1), 103-107.
- Bernthsen, A. (1887). Zur Kenntniss des Phenoxazins. Berichte der deutschen chemischen Gesellschaft, 20(1), 942-944.
- Crivello, J. V. (2008). Benzophenothiazine and benzophenoxazine photosensitizers for triarylsulfonium salt cationic photoinitiators. Journal of Polymer Science Part A: Polymer Chemistry, 46(11), 3820-3829.
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- Hardy Jr, R. A., Howell, C. F., & Reiff, H. E. (1961). Synthesis of 2-Chloro-10-(3-dimethylaminopropyl)phenoxazine: (a) The o-Phenoxyaniline Route; (b) a Modification of the Turpin Reaction. The Journal of Organic Chemistry, 26(8), 2797-2803.
- Katsamakas, S., & Zografos, A. L. (2016). Advances of Phenoxazines: Synthesis, Reactivity and Their Medicinal Applications. Current medicinal chemistry, 23(26), 2972-2999.
- Kurban, S., Deniz, N. G., & Sayil, C. (2016). Synthesis and cyclization reactions of novel benzo[a]phenazine- and phenoxazine-5-ones derivatives.
- Mayur, Y. C., Jagadeesh, S., & Thimmaiah, K. N. (2006). Targeting calmodulin in reversing multi drug resistance in cancer cells. Mini reviews in medicinal chemistry, 6(12), 1383-1389.
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- Oni, J., & Okafor, S. N. (2015). Synthesis of aza-fused phenoxazine molecules via Mizoroki-Heck arylation method. Journal of Heterocyclic Chemistry, 52(5), 1433-1438.
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Zaware, N., & Ohlmeyer, M. (2014). Recent advances in dibenzo[b,f][3][4]oxazepine synthesis. Heterocyclic Communications, 20(5), 251-256.
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Yang, Q., Cao, H., Robertson, A., & Alper, H. (2010). Synthesis of dibenzo[b,f][3][4]oxazepin-11(10H)-ones via intramolecular cyclocarbonylation reactions using PdI2/Cytop 292 as the catalytic system. The Journal of organic chemistry, 75(18), 6297-6299.
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Application Note: High-Resolution Analytical Strategies for the Quantification of 1-(2-Chlorophenoxy)-2-nitrobenzene
Abstract
This document provides detailed analytical methodologies for the sensitive and selective detection of 1-(2-Chlorophenoxy)-2-nitrobenzene, a molecule of interest in pharmaceutical synthesis and environmental monitoring. Due to its structural characteristics, featuring both a nitroaromatic and a chlorophenoxy moiety, robust analytical techniques are required for its accurate quantification. This application note outlines two primary, validated approaches: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for routine analysis and Gas Chromatography-Mass Spectrometry (GC-MS) for confirmatory and trace-level analysis. The protocols herein are designed for researchers, quality control scientists, and drug development professionals, offering step-by-step guidance from sample preparation to data acquisition and analysis. The causality behind instrumental parameter selection is discussed to empower users to adapt these methods to their specific matrices and analytical challenges.
Introduction and Physicochemical Profile
1-(2-Chlorophenoxy)-2-nitrobenzene is a complex aromatic ether. Such molecules often serve as intermediates in the synthesis of more complex chemical entities, including pharmaceuticals and agrochemicals.[1][2] Their presence as an impurity or a metabolite necessitates reliable analytical methods to ensure product purity and assess environmental fate. The compound's nitro group and aromatic rings make it an excellent chromophore for UV detection, while its semi-volatile nature and distinct fragmentation pattern make it amenable to GC-MS analysis.[3][4]
A summary of the key physicochemical properties, based on the closely related precursor 1-chloro-2-nitrobenzene, is provided below to inform analytical method development.
| Property | Value / Description | Source |
| Molecular Formula | C₁₂H₈ClNO₃ | Inferred |
| Molecular Weight | 249.65 g/mol | Inferred |
| Appearance | Expected to be a yellowish solid, similar to its precursors.[5] | [5] |
| Water Solubility | Low; predicted based on a Log Kow > 2.[6] | [6] |
| Vapor Pressure | Low, indicating it is a semi-volatile organic compound.[6] | [6] |
| Log Kₒw | ~2.24 (for 1-chloro-2-nitrobenzene), suggesting a moderate potential for bioaccumulation.[6] | [6] |
High-Performance Liquid Chromatography (HPLC-UV) Method
Principle and Method Rationale
Reverse-phase HPLC is the premier choice for the analysis of moderately non-polar, aromatic compounds. The separation is based on the partitioning of the analyte between a non-polar stationary phase (e.g., C18) and a polar mobile phase. The aromatic structure of 1-(2-Chlorophenoxy)-2-nitrobenzene allows for highly sensitive detection using a UV detector, typically at a wavelength where the molecule exhibits maximum absorbance, such as 254 nm.[7][8]
-
Column Selection: An octadecylsilane (C18) column is chosen for its versatility and strong hydrophobic retention of aromatic compounds. A phenyl-based column could be a suitable alternative, offering different selectivity through π-π interactions.[7][8]
-
Mobile Phase Composition: A gradient of acetonitrile and water provides a robust separation. Acetonitrile is selected for its low viscosity and UV transparency. A small amount of formic or phosphoric acid is added to the aqueous phase to sharpen analyte peaks by suppressing the ionization of any acidic silanol groups on the stationary phase.[4][7]
-
Detector Wavelength: 254 nm is a common and effective wavelength for detecting nitroaromatic compounds, providing a strong signal-to-noise ratio.[7]
HPLC-UV Experimental Protocol
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a gradient pump, autosampler, column thermostat, and UV-Vis detector.
Materials:
-
Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: Deionized water with 0.1% formic acid (v/v).
-
Mobile Phase B: Acetonitrile with 0.1% formic acid (v/v).
-
Sample Diluent: 50:50 (v/v) Acetonitrile:Water.
-
Standard: 1-(2-Chlorophenoxy)-2-nitrobenzene reference standard.
Procedure:
-
Standard Preparation: Prepare a 1.0 mg/mL stock solution of the reference standard in acetonitrile. Perform serial dilutions in the sample diluent to create calibration standards ranging from 0.1 µg/mL to 100 µg/mL.
-
Sample Preparation:
-
Solid Samples (e.g., Drug Substance): Accurately weigh ~25 mg of the sample into a 50 mL volumetric flask. Add diluent, sonicate for 15 minutes to dissolve, and dilute to volume. Filter through a 0.45 µm PTFE syringe filter before injection.
-
Aqueous Samples: For trace analysis, perform solid-phase extraction (SPE) using a reverse-phase cartridge. Elute the analyte with acetonitrile and dilute as necessary.[8]
-
-
Chromatographic Conditions:
| Parameter | Condition |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| UV Detection | 254 nm |
| Gradient Program | Time (min) |
| 0.0 | |
| 10.0 | |
| 12.0 | |
| 12.1 | |
| 15.0 |
-
Analysis: Inject the calibration standards to establish a calibration curve. Follow with sample injections. A system suitability check (e.g., five replicate injections of a mid-level standard) should be performed to ensure precision (<2% RSD).
HPLC Workflow Diagram
Caption: Workflow for HPLC-UV analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
Principle and Method Rationale
GC-MS provides exceptional selectivity and sensitivity, making it the ideal technique for confirmation and trace-level quantification. The analyte must be thermally stable and sufficiently volatile to be analyzed by GC. 1-(2-Chlorophenoxy)-2-nitrobenzene fits these criteria. The gas chromatograph separates the analyte from matrix components, and the mass spectrometer provides definitive identification based on its mass-to-charge ratio (m/z) and fragmentation pattern.
-
Column Selection: A low-polarity 5% phenyl-methylpolysiloxane column (e.g., DB-5ms or equivalent) is the industry standard for robust separation of a wide range of semi-volatile organic compounds.[9]
-
Injection Mode: Splitless injection is employed to transfer the maximum amount of analyte onto the column, which is critical for achieving low detection limits.[10] The injector temperature is a critical parameter; it must be high enough to ensure efficient volatilization but low enough to prevent thermal degradation of the nitroaromatic structure.[10]
-
Ionization: Electron Ionization (EI) at 70 eV is a standard, reproducible technique that generates a library-searchable mass spectrum.
-
MS Acquisition Mode: Analysis can be performed in two modes. Full Scan mode is used for initial method development and qualitative identification by scanning a wide m/z range. Selected Ion Monitoring (SIM) mode provides significantly higher sensitivity and is used for quantitative analysis by monitoring only a few characteristic ions of the target analyte.[11]
GC-MS Experimental Protocol
Instrumentation:
-
Gas Chromatograph (GC) with a split/splitless injector, coupled to a Mass Spectrometer (MS).
Materials:
-
GC Column: 30 m x 0.25 mm ID x 0.25 µm, 5% phenyl-methylpolysiloxane phase.
-
Carrier Gas: Helium, 1.2 mL/min constant flow.
-
Solvent: Acetone or Toluene, pesticide grade.[12]
-
Standard: 1-(2-Chlorophenoxy)-2-nitrobenzene reference standard.
Procedure:
-
Standard Preparation: Prepare a 1.0 mg/mL stock solution in toluene. Serially dilute in toluene to prepare calibration standards from 0.01 µg/mL to 5.0 µg/mL.
-
Sample Preparation:
-
Soil/Solid Waste: Extract 10 g of the sample by shaking or sonicating with 20 mL of acetone.[13] Filter the extract and dilute as needed before injection.
-
Aqueous Samples: Perform liquid-liquid extraction (LLE). To 500 mL of water, add 50 mL of a suitable solvent (e.g., dichloromethane). Shake vigorously, allow the layers to separate, and collect the organic layer. Concentrate the extract and reconstitute in toluene for analysis.[14]
-
-
GC-MS Conditions:
| Parameter | Condition |
| Injector Temperature | 250 °C |
| Injection Mode | Splitless (1 min purge delay) |
| Injection Volume | 1 µL |
| Oven Program | 80 °C (hold 1 min), ramp at 15 °C/min to 280 °C (hold 5 min) |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan (m/z 50-400) for identification. SIM for quantification (ions to be determined empirically). |
-
Data Analysis: Identify the analyte by its retention time and mass spectrum. For quantification, use the integrated peak area of the primary quantifier ion and compare it against the calibration curve.
GC-MS Workflow Diagram
Caption: Workflow for GC-MS analysis.
Method Validation and Quality Control
To ensure the trustworthiness of the generated data, both the HPLC and GC-MS methods should be validated according to ICH guidelines or equivalent standards.[15] Key validation parameters are summarized below.
| Validation Parameter | HPLC-UV Target | GC-MS Target | Rationale |
| Linearity (r²) | > 0.998 | > 0.995 | Demonstrates a direct proportional response to concentration. |
| Accuracy (% Recovery) | 90-110% | 80-120% | Measures the closeness of the experimental value to the true value. |
| Precision (% RSD) | < 2% | < 15% | Shows the reproducibility of the method on replicate samples. |
| Limit of Detection (LOD) | ~0.05 µg/mL | ~0.005 µg/mL (SIM) | The lowest concentration that can be reliably detected. |
| Limit of Quant. (LOQ) | ~0.15 µg/mL | ~0.015 µg/mL (SIM) | The lowest concentration that can be accurately quantified. |
A reagent blank should be run with each sample set to monitor for contamination, and a continuing calibration verification standard should be analyzed periodically to check for instrument drift.[12]
Conclusion
The HPLC-UV and GC-MS methods detailed in this application note provide robust, sensitive, and selective frameworks for the analysis of 1-(2-Chlorophenoxy)-2-nitrobenzene. The HPLC method is well-suited for routine quality control and process monitoring where analyte concentrations are relatively high. The GC-MS method offers superior sensitivity and specificity, making it the preferred choice for trace-level impurity analysis, environmental monitoring, and unequivocal identity confirmation. The rationale provided for each experimental parameter allows for logical troubleshooting and adaptation to different analytical contexts, ensuring reliable and accurate results for researchers and industry professionals.
References
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A Toolbox for the Determination of Nitroaromatic Explosives in Marine Water, Sediment, and Biota Samples on Femtogram Levels by GC-MS/MS - PMC. (2021). National Center for Biotechnology Information. [Link]
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Nitroaromatic and Nitroamine Explosives Analyzed with HPLC - AppNote. MicroSolv Technology Corporation. [Link]
-
Determination of Nitroaromatics and Nitramines by High Performance Liquid Chromatography (Explosives). Waters Corporation. [Link]
-
1-Chloro-2-nitrobenzene CAS: 88-73-3 - OECD Existing Chemicals Database. (2001). Organisation for Economic Co-operation and Development. [Link]
-
Analytical Methods for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. Agency for Toxic Substances and Disease Registry. [Link]
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On-Site Method for Measuring Nitroaromatic and Nitramine Explosives in Soil and Groundwater Using GC-NPD. (1998). Defense Technical Information Center. [Link]
-
Standard Operating Procedure for Determination of Nitramines and Nitroaromatics in Water by Gas Chromatography. (2002). U.S. Environmental Protection Agency. [Link]
-
4-Chloro-1-(2-chlorophenoxy)-2-nitrobenzene. PubChem, National Center for Biotechnology Information. [Link]
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Separation of Nitrobenzene on Newcrom R1 HPLC column. (2018). SIELC Technologies. [Link]
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1-chloro-2-nitrobenzene – analysis. Analytice. [Link]
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1-CHLORO-2 NITROBENZENE FOR SYNTHESIS MSDS. (2016). Loba Chemie. [Link]
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1-Chloro-2-nitrobenzene. PubChem, National Center for Biotechnology Information. [Link]
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ICSC 0028 - 1-CHLORO-2-NITROBENZENE. International Programme on Chemical Safety. [Link]
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Optimization of SPME/GC-MS analysis of chlorophenoxy herbicides. (2007). ResearchGate. [Link]
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Determination of p-chloronitrobenzene and its metabolites in urine by reversed-phase high-performance liquid chromatography. (1994). PubMed, National Center for Biotechnology Information. [Link]
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Synthesis of 4-(4-chlorophenoxy)nitrobenzene. PrepChem.com. [Link]
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Determination of nitrobenzenes and nitrochlorobenzenes in water samples using dispersive liquid-liquid microextraction and gas chromatography-mass spectrometry. (2013). ResearchGate. [Link]
-
Determination of Nitrobenzene in Water Using Ionic Liquid-Based Liquid-Phase Microextraction Coupled With HPLC. (2011). American Laboratory. [Link]
- Preparation of 1,2-bis-(2-nitrophenoxy)-ethane.
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Determination of nitrobenzene potential genotoxic impurities in nifedipine with GC-MS. (2024). PubMed, National Center for Biotechnology Information. [Link]
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"1-(2-Chlorophenoxy)-2-nitrobenzene" in the synthesis of novel polymers
Harnessing 1-(2-Chlorophenoxy)-2-nitrobenzene in the Synthesis of Novel Poly(arylene ether)s: A Guide for Advanced Polymer Development
Introduction
The relentless pursuit of high-performance materials propels the field of polymer chemistry towards the exploration of novel monomers that can impart unique properties to the resulting polymers. Poly(arylene ether)s (PAEs) are a distinguished class of engineering thermoplastics, renowned for their exceptional thermal stability, chemical resistance, and robust mechanical properties, making them indispensable in aerospace, automotive, and medical applications.[1][2] The synthesis of PAEs typically proceeds via nucleophilic aromatic substitution (SNAr), a powerful reaction for forming aryl ether linkages.[1][3] This application note delves into the potential of a lesser-explored monomer, 1-(2-Chlorophenoxy)-2-nitrobenzene , as a building block for novel PAEs. We will elucidate the underlying chemical principles, provide a detailed experimental protocol for its polymerization with a model bisphenol, and discuss the potential characteristics of the resulting polymer.
The structure of 1-(2-Chlorophenoxy)-2-nitrobenzene is particularly amenable to SNAr polymerization. The potent electron-withdrawing nitro group significantly activates the aromatic ring towards nucleophilic attack, specifically at the ortho and para positions.[3][4][5] This activation facilitates the displacement of the chloro group by a suitable nucleophile, such as a bisphenolate anion, to form the desired ether linkage that constitutes the polymer backbone.
Chemical Rationale and Mechanistic Insight
The polymerization of 1-(2-Chlorophenoxy)-2-nitrobenzene with a bisphenol, such as Bisphenol A, in the presence of a base, is predicated on the principles of nucleophilic aromatic substitution. The reaction mechanism can be dissected into the following key steps:
-
Deprotonation of the Bisphenol: A base, typically anhydrous potassium carbonate, deprotonates the hydroxyl groups of the bisphenol to generate a more potent nucleophile, the bisphenolate anion.
-
Nucleophilic Attack: The bisphenolate anion attacks the carbon atom bearing the chlorine atom on the 1-(2-Chlorophenoxy)-2-nitrobenzene monomer. This attack is regioselective, targeting the position activated by the ortho-nitro group.
-
Formation of the Meisenheimer Complex: The addition of the nucleophile to the aromatic ring results in the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[5] The stability of this complex is paramount for the reaction to proceed, and the electron-withdrawing nitro group plays a crucial role in delocalizing the negative charge, thereby lowering the activation energy of this step.[3][6]
-
Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the chloride ion, which is a good leaving group.
-
Chain Propagation: This process of nucleophilic attack and elimination repeats, leading to the formation of long poly(arylene ether) chains.
The choice of solvent is critical for the success of the polymerization. High-boiling polar aprotic solvents, such as N,N-dimethylacetamide (DMAc) or diphenyl sulfone, are typically employed to maintain the reactants in solution at the high temperatures required for the reaction and to solvate the charged intermediates.[7]
Experimental Section
Materials and Instrumentation
| Reagent/Apparatus | Grade/Specification | Supplier |
| 1-(2-Chlorophenoxy)-2-nitrobenzene | ≥98% | (Typical Supplier) |
| Bisphenol A | ≥99% | (Typical Supplier) |
| Anhydrous Potassium Carbonate | ≥99%, fine powder | (Typical Supplier) |
| N,N-Dimethylacetamide (DMAc) | Anhydrous, ≥99.8% | (Typical Supplier) |
| Toluene | Anhydrous, ≥99.8% | (Typical Supplier) |
| Methanol | ACS Grade | (Typical Supplier) |
| Hydrochloric Acid | 37% | (Typical Supplier) |
| Three-necked round-bottom flask | 250 mL | (Typical Supplier) |
| Mechanical Stirrer | (Typical Supplier) | |
| Dean-Stark Trap | (Typical Supplier) | |
| Condenser | (Typical Supplier) | |
| Nitrogen Inlet/Outlet | (Typical Supplier) | |
| Heating Mantle with Temperature Controller | (Typical Supplier) |
Protocol 1: Synthesis of a Novel Poly(arylene ether) from 1-(2-Chlorophenoxy)-2-nitrobenzene and Bisphenol A
This protocol outlines the step-growth polymerization of 1-(2-Chlorophenoxy)-2-nitrobenzene with Bisphenol A to yield a high-molecular-weight poly(arylene ether).
Step-by-Step Methodology:
-
Reactor Setup: Assemble a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a Dean-Stark trap fitted with a condenser, and a nitrogen inlet/outlet. Ensure the glassware is thoroughly dried before use.
-
Reagent Charging: Into the flask, add 1-(2-Chlorophenoxy)-2-nitrobenzene (12.48 g, 0.05 mol), Bisphenol A (11.41 g, 0.05 mol), and anhydrous potassium carbonate (8.30 g, 0.06 mol).
-
Solvent Addition: Add N,N-dimethylacetamide (DMAc) (100 mL) and toluene (50 mL) to the flask. The toluene will act as an azeotropic agent to remove water generated during the in-situ formation of the potassium bisphenolate salt.
-
Inert Atmosphere: Purge the system with dry nitrogen for 15-20 minutes to remove any residual air and maintain an inert atmosphere throughout the reaction.
-
Azeotropic Dehydration: Begin stirring and gently heat the reaction mixture to 140-150 °C. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue this process for approximately 4-6 hours, or until no more water is collected.
-
Toluene Removal: Once dehydration is complete, carefully drain the collected liquid from the Dean-Stark trap and slowly raise the temperature of the reaction mixture to 180-190 °C to distill off the remaining toluene.
-
Polymerization: After the complete removal of toluene, maintain the reaction temperature at 180 °C under a constant gentle flow of nitrogen. The viscosity of the solution will gradually increase as the polymer chains grow. Continue the polymerization for 12-24 hours.
-
Polymer Isolation and Purification:
-
Cool the viscous polymer solution to room temperature and dilute it with 50 mL of DMAc to reduce its viscosity.
-
Slowly pour the polymer solution into a beaker containing 1 L of vigorously stirring methanol. This will cause the polymer to precipitate as a fibrous solid.
-
Filter the polymer and wash it thoroughly with methanol to remove any unreacted monomers and salts.
-
To further purify the polymer, boil the fibrous solid in deionized water for 1 hour, followed by filtration.
-
Repeat the washing process with methanol.
-
-
Drying: Dry the purified polymer in a vacuum oven at 80-100 °C for 24 hours or until a constant weight is achieved.
Characterization of the Resulting Polymer
The synthesized polymer should be characterized to determine its structure, molecular weight, and thermal properties. Recommended techniques include:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the formation of the ether linkages and the presence of characteristic functional groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed chemical structure of the polymer repeating unit.
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).
-
Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg).
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer.
Visualizing the Process and Mechanism
Experimental Workflow Diagram
Caption: A schematic overview of the synthesis and purification workflow.
Proposed Polymerization Mechanism
Caption: The key steps in the nucleophilic aromatic substitution polymerization.
Trustworthiness and Self-Validation
The protocol described is designed to be self-validating. The progress of the reaction can be monitored by the observable increase in viscosity of the reaction mixture. Successful polymerization is confirmed by the precipitation of a solid polymer upon addition to a non-solvent (methanol). The subsequent characterization steps provide definitive validation of the polymer's formation and structure. For instance, the disappearance of the phenolic -OH peak in the FTIR and ¹H NMR spectra, coupled with the appearance of new peaks corresponding to the aryl ether linkages, will confirm the desired chemical transformation. Furthermore, obtaining a high molecular weight polymer, as determined by GPC, is a strong indicator of a successful polymerization reaction.
Conclusion
1-(2-Chlorophenoxy)-2-nitrobenzene presents itself as a viable, albeit underexplored, monomer for the synthesis of novel poly(arylene ether)s. The activating effect of the nitro group is a well-established principle in organic chemistry that can be effectively leveraged for polymer synthesis.[4][8][9] The protocol provided herein offers a robust starting point for researchers to explore the potential of this monomer. The resulting polymers, with their unique diaryl ether structure and the presence of a pendant nitro-substituted phenoxy group, may exhibit interesting properties such as altered solubility, enhanced thermal stability, or unique optical and electronic characteristics, making them attractive candidates for a range of advanced applications.
References
-
Wolfe, J. F. (1993). New aromatic activated dihalides and bisphenol monomers for the preparation of novel poly(arylene ethers). NASA Technical Reports Server. [Link]
-
Li, C., et al. (2021). Poly(arylene ether)s via Cu(II)-Catalysis. ACS Catalysis. [Link]
-
Pearson Education. (2023). The nitro group directs electrophilic aromatic substitution to the.... Pearson+. [Link]
-
Olesinski, S., et al. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules. [Link]
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de Oliveira, R. V. B., et al. (2011). Preparation and characterization of poly(ether ether ketone) derivatives. Journal of the Brazilian Chemical Society. [Link]
-
Khan, M. A., et al. (2020). A highly green approach towards aromatic nitro group substitutions: catalyst free reactions of nitroimidazoles with carbon nucleophiles in water. RSC Advances. [Link]
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LibreTexts Chemistry. (2021). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. [Link]
-
Professor Dave Explains. (2019). Nucleophilic Aromatic Substitution. YouTube. [Link]
-
Wikipedia. (n.d.). Polyether ether ketone. [Link]
-
de Oliveira, R. V. B., et al. (2011). Preparation and characterization of poly(ether ether ketone) derivatives. ResearchGate. [Link]
-
Makosza, M., & Wojciechowski, K. (2004). Nucleophilic Aromatic Substitution. ResearchGate. [Link]
-
Shin, N. Y., et al. (2021). Radicals as Exceptional Electron-Withdrawing Groups: Nucleophilic Aromatic Substitution of Halophenols Via Homolysis-Enabled Electronic Activation. OSTI.GOV. [Link]
-
Chen, Y., et al. (2021). Crosslinked Fluorinated Poly(arylene ether)s with POSS: Synthesis and Conversion to High-Performance Polymers. MDPI. [Link]
- Google Patents. (2012). Process for preparing a polyether ether ketone.
-
OpenStax. (2023). 16.6 Nucleophilic Aromatic Substitution. Organic Chemistry. [Link]
-
Sasikala, S., & Meenakshi, S. (2019). Synthesis and Modification of Poly(ether ether ketone) and their Properties: A Review. ResearchGate. [Link]
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- 4. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Polyether ether ketone - Wikipedia [en.wikipedia.org]
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Application Note: A Scalable, Copper-Catalyzed Synthesis of 1-(2-Chlorophenoxy)-2-nitrobenzene for Industrial Applications
Abstract The diaryl ether linkage is a critical structural motif in numerous pharmaceuticals, agrochemicals, and advanced polymers.[1][2] 1-(2-Chlorophenoxy)-2-nitrobenzene is a key intermediate whose efficient and scalable production is of significant industrial interest. This application note details a robust and optimized protocol for the synthesis of 1-(2-Chlorophenoxy)-2-nitrobenzene via a modified Ullmann condensation. By employing a cost-effective copper(I) iodide catalyst with a suitable ligand and base system, this method offers high yields, operational simplicity, and scalability, addressing the limitations of classical Ullmann reactions which often require harsh conditions and stoichiometric amounts of copper.[3] We provide a comprehensive guide covering reaction mechanisms, step-by-step protocols, safety considerations, and analytical validation.
Principle of Synthesis: The Modern Ullmann Condensation
The formation of the C-O bond between an aryl halide and a phenol is classically achieved through the Ullmann condensation. This reaction has been a cornerstone of diaryl ether synthesis for over a century.[4][5] However, traditional protocols are often plagued by requirements for very high temperatures (>200 °C) and stoichiometric or superstoichiometric amounts of copper powder, limiting their scope and industrial viability.[3][6]
Modern advancements have transformed the Ullmann reaction into a highly efficient, catalytic process. The protocol described herein leverages these improvements for the coupling of 2-chlorophenol with 1-chloro-2-nitrobenzene.
Causality of Component Selection:
-
Aryl Halide: 1-Chloro-2-nitrobenzene is selected as the electrophilic partner. The potent electron-withdrawing nature of the ortho-nitro group is critical, as it activates the aryl halide towards nucleophilic aromatic substitution, thereby facilitating the reaction under milder conditions than are possible with unactivated aryl halides.[3][7]
-
Nucleophile: 2-Chlorophenol serves as the nucleophilic component. It is deprotonated in situ by a base to form the more reactive phenoxide ion.
-
Catalyst System:
-
Copper(I) Iodide (CuI): Copper is the catalyst of choice due to its economic advantages over palladium, which is also used for C-O coupling reactions.[8][9] CuI is a readily available and effective pre-catalyst for this transformation.
-
Ligand: While some modern Ullmann reactions can proceed without ligands, their inclusion is often crucial for achieving high yields at lower temperatures. Ligands, such as N,N-dimethylglycine or various diamines, chelate the copper center, increasing its solubility and stabilizing the catalytically active species, thus accelerating the rate-limiting steps of the catalytic cycle.[4][8][10]
-
-
Base: A base is required to deprotonate the 2-chlorophenol. The choice of base is critical; strong, non-nucleophilic bases like potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) are effective.[4][8] They are strong enough to generate the phenoxide but are generally not reactive enough to cause unwanted side reactions.
-
Solvent: The choice of solvent is dictated by the need to dissolve the reactants and maintain a sufficiently high temperature to drive the reaction to completion. Polar aprotic solvents such as N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), or dimethyl sulfoxide (DMSO) are excellent choices as they effectively solvate the ionic intermediates and can be heated to the required temperatures.[6][11]
The overall transformation is depicted below:
Caption: Ullmann condensation for the synthesis of 1-(2-Chlorophenoxy)-2-nitrobenzene.
Experimental Protocol
This protocol is designed for a 1.0 molar scale and can be adapted for larger industrial batches with appropriate engineering controls and equipment.
Materials and Equipment
| Reagent/Material | CAS Number | Molecular Weight | Quantity | Moles |
| 1-Chloro-2-nitrobenzene | 88-73-3 | 157.56 g/mol | 157.6 g | 1.0 |
| 2-Chlorophenol | 95-57-8 | 128.56 g/mol | 141.4 g | 1.1 |
| Copper(I) Iodide (CuI) | 7681-65-4 | 190.45 g/mol | 9.5 g | 0.05 |
| N,N'-Dimethylethylenediamine | 107-15-3 | 88.15 g/mol | 8.8 g | 0.10 |
| Potassium Phosphate (K₃PO₄) | 7778-53-2 | 212.27 g/mol | 424.5 g | 2.0 |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 g/mol | 1.5 L | - |
| Ethyl Acetate | 141-78-6 | 88.11 g/mol | ~4.0 L | - |
| Brine (Saturated NaCl) | 7647-14-5 | 58.44 g/mol | ~2.0 L | - |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 g/mol | As needed | - |
Equipment:
-
5 L three-neck round-bottom flask (or an appropriately sized glass-lined reactor)
-
Mechanical stirrer with a gas-tight seal
-
Reflux condenser
-
Thermocouple or thermometer
-
Heating mantle with temperature controller
-
Inert gas inlet (Nitrogen or Argon)
-
Large separatory funnel (5 L)
-
Rotary evaporator
-
Crystallization vessel
Synthesis Workflow
Caption: Overall experimental workflow from setup to final product analysis.
Step-by-Step Procedure
-
Reactor Setup: Assemble the 5 L flask with the mechanical stirrer, reflux condenser, and thermocouple. Ensure all glassware is oven-dried and cooled under a stream of nitrogen. Maintain a positive pressure of inert gas throughout the reaction.
-
Reagent Charging: To the flask, add potassium phosphate (424.5 g), copper(I) iodide (9.5 g), 1-chloro-2-nitrobenzene (157.6 g), and a magnetic stir bar if not using a mechanical stirrer.
-
Solvent and Reactant Addition: Add the anhydrous DMF (1.5 L) to the flask. Begin stirring to create a suspension. Add the N,N'-dimethylethylenediamine ligand (8.8 g) followed by the 2-chlorophenol (141.4 g) via a syringe or dropping funnel.
-
Reaction Execution: Heat the reaction mixture with vigorous stirring to 130 °C. The mixture will typically turn a dark brown or green color. Maintain the temperature at 130-135 °C for 12-24 hours.
-
Reaction Monitoring: Monitor the reaction's progress by taking small aliquots, quenching them with water, extracting with ethyl acetate, and analyzing by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is complete upon the disappearance of the limiting reagent (1-chloro-2-nitrobenzene).
-
Work-up - Quenching and Extraction: Once complete, cool the reaction mixture to room temperature. Pour the mixture into a large beaker containing 3 L of water and stir for 15 minutes. Transfer the aqueous mixture to a 5 L separatory funnel and extract with ethyl acetate (3 x 1 L).
-
Washing: Combine the organic extracts. To remove residual DMF, wash the organic layer thoroughly with water (4 x 500 mL) followed by a final wash with brine (1 x 500 mL).[12] The repeated water washes are critical for removing the high-boiling DMF solvent.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product as a dark oil or solid.
-
Purification: The most scalable purification method is recrystallization. Dissolve the crude product in a minimal amount of hot ethanol or isopropanol. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to a constant weight.
Expected Results and Analysis
| Parameter | Expected Value/Result |
| Yield | 80-90% |
| Appearance | Pale yellow to light brown crystalline solid |
| Melting Point | 58-60 °C |
| Purity (by GC-MS) | >99% |
The final product should be characterized by GC-MS and ¹H NMR to confirm its identity and purity.[13][14][15]
Safety and Hazard Management
Industrial-scale synthesis requires strict adherence to safety protocols. A thorough risk assessment must be conducted before commencing any work.
-
Chemical Hazards:
-
1-Chloro-2-nitrobenzene: Toxic if swallowed, in contact with skin, or if inhaled. Suspected of causing genetic defects and damage to organs through prolonged exposure.
-
2-Chlorophenol: Toxic and corrosive. Harmful if swallowed or in contact with skin. Causes severe skin burns and eye damage.
-
DMF: A reproductive toxin. May damage the unborn child. Harmful in contact with skin or if inhaled.
-
Copper(I) Iodide: Harmful if swallowed and very toxic to aquatic life.
-
-
Personal Protective Equipment (PPE):
-
Wear a chemical-resistant lab coat, nitrile or neoprene gloves, and chemical splash goggles at all times.
-
All operations must be conducted in a well-ventilated chemical fume hood or a contained reactor system.
-
-
Waste Disposal:
-
Aqueous waste containing DMF and copper salts must be collected and disposed of as hazardous chemical waste according to local regulations.
-
Organic solvent waste should be collected separately. Do not dispose of any chemicals down the drain.
-
References
- Diaryl ethers synthesis: nano-catalysts in carbon-oxygen cross-coupling reactions. RSC Publishing.
- Copper-catalyzed Ullmann-type synthesis of diaryl ethers assisted by salicylaldimine ligands. Chinese Chemical Letters.
- Technical Support Center: Optimizing Ullmann Coupling Reactions. BenchChem.
- An efficient BINAM–copper(II) catalyzed Ullmann-type synthesis of diaryl ethers. ResearchGate.
- The Directed Ortho Metalation-Ullmann Connection. A New Cu(I)-Catalyzed Variant for the Synthesis of Substituted Diaryl Ethers. Journal of Organic Chemistry.
- Diaryl ether synthesis by etherification (arylation). Organic Chemistry Portal.
- Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. Beilstein Journal of Organic Chemistry.
- Ullmann Reaction. Thermo Fisher Scientific.
- Synthesis of diaryl ethers using an easy-to-prepare, air-stable, soluble copper(I) catalyst. Synthetic Communications.
- Ullmann condensation. Wikipedia.
- The effect of different solvents on the yield for the CC Ullmann coupling reaction using 5 Cu(0). ResearchGate.
- Ullmann Coupling & other Cu Catalyzed reactions. Organic-Synthesis.com.
- Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst. Journal of Synthetic Chemistry.
- Analytical Methods for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. Agency for Toxic Substances and Disease Registry.
- Ullmann reaction. Wikipedia.
- Organic Reaction Workup Formulas for Specific Reagents. University of Rochester.
- Ullmann Reaction. Cambridge University Press.
- 1-chloro-2-nitrobenzene – analysis. Analytice.
- A Comparative Guide to Analytical Techniques for Purity Assessment of 4-Chloro-2-iodo-1-nitrobenzene. BenchChem.
Sources
- 1. Diaryl ethers synthesis: nano-catalysts in carbon-oxygen cross-coupling reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. jsynthchem.com [jsynthchem.com]
- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 4. BJOC - Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers [beilstein-journals.org]
- 5. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 6. Ullmann Reaction | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Ullmann Reaction (Chapter 111) - Name Reactions in Organic Synthesis [cambridge.org]
- 8. Copper-catalyzed Ullmann-type synthesis of diaryl ethers assisted by salicylaldimine ligands [html.rhhz.net]
- 9. people.umass.edu [people.umass.edu]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. rtong.people.ust.hk [rtong.people.ust.hk]
- 13. atsdr.cdc.gov [atsdr.cdc.gov]
- 14. 1-chloro-2-nitrobenzene - analysis - Analytice [analytice.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Introduction: The Rationale for Screening 1-(2-Chlorophenoxy)-2-nitrobenzene Derivatives
An Application Guide for the Biological Activity Screening of "1-(2-Chlorophenoxy)-2-nitrobenzene" Derivatives
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive framework and detailed protocols for the initial biological evaluation of a library of "1-(2-Chlorophenoxy)-2-nitrobenzene" derivatives. The strategic approach outlined herein emphasizes a tiered screening cascade designed to efficiently identify compounds with potential therapeutic value while simultaneously flagging non-specific or overtly toxic agents. By integrating foundational cytotoxicity assays with targeted antimicrobial and enzyme inhibition screens, this guide offers a robust methodology for elucidating the bioactivity profile of this novel chemical series.
The 1-(2-Chlorophenoxy)-2-nitrobenzene scaffold represents a unique chemical architecture combining a diphenyl ether linkage with a nitroaromatic system. Nitro-containing compounds are a well-established class of molecules with a broad spectrum of biological activities, including antimicrobial, anticancer, and antiparasitic properties.[1][2] The nitro group often acts as a bio-reducible moiety, which can be activated under hypoxic conditions (prevalent in solid tumors and certain microbial environments) to generate reactive nitrogen species that induce cellular damage. Furthermore, the diphenyl ether core is a common motif in various pharmacologically active agents.
The specific arrangement of a chlorophenoxy group ortho to a nitro group suggests the potential for unique intramolecular interactions and a distinct three-dimensional conformation that could confer novel target specificities. Screening a library of derivatives based on this core structure is a logical step to explore its therapeutic potential. This guide provides the experimental blueprint for such an investigation, beginning with broad toxicity profiling and progressing to more specific, target-oriented assays.
The Screening Cascade: A Strategic Workflow
A tiered or cascaded screening approach is essential for the cost-effective and efficient evaluation of a new compound library. This strategy prioritizes the early elimination of undesirable compounds (e.g., highly cytotoxic) before committing resources to more complex and expensive assays.
Caption: A tiered workflow for screening novel chemical derivatives.
Library Preparation and Management
Scientific rigor begins with well-characterized and properly managed compound stocks.
-
Solubilization: The vast majority of small molecules for screening are dissolved in 100% dimethyl sulfoxide (DMSO) due to its high solubilizing power and compatibility with most assay formats. A standard stock concentration is 10 mM.
-
Plate Generation:
-
Mother Plates: Create 10 mM stock solutions in 96- or 384-well deep-well plates. These are master plates and should be accessed infrequently to avoid freeze-thaw cycles.
-
Daughter Plates: Generate intermediate concentration plates (e.g., 1 mM) by diluting from the mother plates.
-
Assay Plates: Prepare final assay plates by dispensing nanoliter to microliter volumes from the daughter plates into the assay medium. The final DMSO concentration in the assay should be kept constant across all wells and ideally below 0.5% to avoid solvent-induced artifacts.
-
-
Quality Control: Before initiating a large-scale screen, it is advisable to confirm the identity and purity (ideally >95%) of a representative subset of the library via LC-MS.
Tier 1 Protocol: Foundational Cytotoxicity Screening
Objective: To determine the concentration at which the test compounds exhibit general cytotoxicity against a representative mammalian cell line. This is a critical first step to filter out non-specifically toxic compounds and to establish a safe concentration window for subsequent phenotypic assays.
Assay Principle (Resazurin Reduction Assay): The Resazurin (alamarBlue) assay is a widely used method to quantify cell viability. The blue, non-fluorescent dye Resazurin is reduced by metabolically active, viable cells to the pink, highly fluorescent Resorufin. The intensity of the fluorescent signal is directly proportional to the number of living cells.
Caption: Principle of the Resazurin cell viability assay.
Detailed Protocol:
-
Cell Seeding: Seed a non-cancerous human cell line (e.g., HEK293 or MRC-5) into clear-bottom, black-walled 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 18-24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a serial dilution of the test compounds in culture medium. A common starting concentration for a primary screen is 10 µM.
-
Compound Treatment: Add the diluted compounds to the cell plates. Remember to include appropriate controls:
-
Vehicle Control: Cells treated with the same final concentration of DMSO as the test compounds (e.g., 0.1%). This represents 100% viability.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., 10% DMSO or 1 µM Staurosporine). This represents 0% viability.
-
Media Blank: Wells containing only media, for background subtraction.
-
-
Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.
-
Assay Readout:
-
Add 10 µL of Resazurin solution (e.g., 0.15 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C, protected from light.
-
Measure fluorescence using a plate reader (Excitation ~560 nm, Emission ~590 nm).
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.
-
Plot the viability data against the log of the compound concentration and fit a four-parameter logistic curve to determine the IC50 value (the concentration that inhibits 50% of cell viability).
-
Tier 2a Protocol: Antimicrobial Activity Screening
Objective: To determine the Minimum Inhibitory Concentration (MIC) of the compounds against selected bacterial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[3]
Assay Principle (Broth Microdilution): This method involves challenging a standardized inoculum of bacteria with serial dilutions of the test compounds in a liquid growth medium.[3] Growth is assessed by measuring the optical density (turbidity) of the culture after a defined incubation period.
Detailed Protocol:
-
Bacterial Culture Preparation: Inoculate a starter culture of the test bacteria (e.g., Staphylococcus aureus ATCC 29213 and Escherichia coli ATCC 25922) and grow to the mid-logarithmic phase.
-
Inoculum Standardization: Dilute the bacterial culture in fresh Mueller-Hinton Broth (MHB) to achieve a standardized final concentration of approximately 5 x 10⁵ CFU/mL in the assay plate.
-
Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compounds in MHB. A typical concentration range is 64 µg/mL down to 0.5 µg/mL.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions.
-
Controls:
-
Growth Control: Wells with bacteria and media only (no compound).
-
Sterility Control: Wells with media only (no bacteria).
-
Positive Control: A known antibiotic (e.g., Ciprofloxacin).
-
-
Incubation: Incubate the plates at 37°C for 16-20 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (or a significant reduction in optical density measured at 600 nm).
Tier 2c Protocol: Enzyme Inhibition Screening
Objective: To identify compounds that inhibit the activity of a specific enzyme and to determine their potency (IC50). This protocol provides a general template for a colorimetric or fluorometric enzyme assay.
Assay Principle: An enzyme (E) catalyzes the conversion of a substrate (S) to a product (P). In the presence of an inhibitor (I), this reaction is slowed or stopped. The assay measures the rate of product formation, which is typically a colored or fluorescent molecule, allowing for spectrophotometric quantification.
Caption: General principle of an enzyme inhibition assay.
Detailed Protocol (Generic Example):
-
Reagent Preparation: Prepare assay buffer, enzyme stock solution, substrate stock solution, and compound dilutions.
-
Assay Procedure (in a 384-well plate):
-
Add 5 µL of assay buffer to all wells.
-
Add 1 µL of test compound dilutions or DMSO (for controls).
-
Add 5 µL of a working solution of the enzyme to each well.
-
Incubate for 15 minutes at room temperature to allow for compound-enzyme binding.
-
Initiate the reaction by adding 5 µL of the substrate.
-
-
Controls:
-
100% Activity Control: Enzyme + Substrate + DMSO.
-
0% Activity Control (Background): Substrate + Buffer + DMSO (no enzyme).
-
Positive Control: A known inhibitor of the enzyme.
-
-
Kinetic Measurement: Immediately place the plate in a plate reader and measure the absorbance or fluorescence at regular intervals (e.g., every 30 seconds for 10-15 minutes).
-
Data Analysis:
-
Determine the initial reaction velocity (V₀) for each well by calculating the slope of the linear portion of the signal vs. time plot.
-
Calculate the percent inhibition for each compound concentration relative to the 100% activity control.
-
Plot percent inhibition vs. the log of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[4]
-
Data Presentation and Analysis
Quantitative data should be summarized in a clear, tabular format for easy comparison across the derivative library.
Table 1: Example Biological Activity Data for a Subset of Derivatives
| Compound ID | Cytotoxicity IC50 (µM) (HEK293 cells) | Antimicrobial MIC (µg/mL) vs. S. aureus | Enzyme X Inhibition IC50 (µM) |
| DNC-001 | 12.5 | 4 | 1.8 |
| DNC-002 | > 50 | > 64 | 45.7 |
| DNC-003 | 2.1 | 16 | 0.9 |
| DNC-004 | > 50 | 8 | 22.1 |
| DNC-005 | 35.8 | 32 | > 50 |
Assay Quality Control: For high-throughput screens, the Z-factor (or Z-prime) is a statistical measure used to evaluate the quality of the assay.[5]
-
Z' > 0.5: An excellent assay.
-
0 < Z' < 0.5: A marginal assay.
-
Z' < 0: The assay is not suitable for screening.
It is calculated using the means (μ) and standard deviations (σ) of the positive (p) and negative (n) controls: Z' = 1 - (3σp + 3σn) / |μp - μn|
Hit Confirmation and Progression
A "hit" from a primary screen is not a validated result. It is a preliminary finding that requires confirmation.
-
Re-testing: The initial hits should be re-tested under the same assay conditions to confirm activity and rule out experimental error.
-
Orthogonal Assays: If possible, confirm the hit in a secondary, mechanistically different assay to ensure the observed activity is not an artifact of the primary assay technology.
-
Dose-Response Analysis: Confirmed hits must be tested over a wider range of concentrations (typically 8-10 points) to generate a full dose-response curve and accurately determine potency (IC50/EC50).
-
Preliminary Structure-Activity Relationship (SAR): Analyze the data from the derivative library to identify chemical features that are correlated with increased or decreased activity.[5] This analysis provides crucial insights for designing the next generation of more potent and selective compounds.
References
- Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature protocols, 3(2), 163–175. (URL not available from search results, but this is a standard reference)
- Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71–79. (URL not available from search results, but this is a standard reference)
-
Eli Lilly and Company and the National Institutes of Health Chemical Genomics Center. (2007). Guidance for Assay Development & HTS. Retrieved from [Link][6]
-
Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link][7]
- CLSI. (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition. CLSI document M07-A11. Wayne, PA: Clinical and Laboratory Standards Institute. (URL not available from search results, but this is the standard for MIC testing)
-
NIH Chemical Genomics Center. (2012). Basics of Enzymatic Assays for HTS. In S. Markossian (Ed.), Assay Guidance Manual. Retrieved from [Link][4]
- Malo, N., Hanley, J. A., Cerquozzi, S., Pelletier, J., & Nadon, R. (2006). Statistical practice in high-throughput screening data analysis. Nature biotechnology, 24(2), 167–175.
-
Martínez-Luis, S., et al. (2012). Potential Amoebicidal Activity of Hydrazone Derivatives: Synthesis, Characterization, Electrochemical Behavior, Theoretical Study and Evaluation of the Biological Activity. Molecules, 17(9), 10836-10853. Retrieved from [Link][1]
-
Dembitsky, V. M., Gloriozova, T. A., & Poroikov, V. V. (2017). Biological Activities of Nitro Steroids. Journal of Pharmaceutical Research International, 18(4), 1-19. Retrieved from [Link][2]
Sources
- 1. Potential Amoebicidal Activity of Hydrazone Derivatives: Synthesis, Characterization, Electrochemical Behavior, Theoretical Study and Evaluation of the Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journaljpri.com [journaljpri.com]
- 3. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 6. htsc.wustl.edu [htsc.wustl.edu]
- 7. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(2-Chlorophenoxy)-2-nitrobenzene
Executive Summary: The Structural Challenge
You are attempting to synthesize 1-(2-Chlorophenoxy)-2-nitrobenzene (also known as 2-chloro-2'-nitrodiphenyl ether). Before troubleshooting, it is critical to acknowledge why this specific transformation is difficult:
-
Double Ortho-Substitution (Steric Clash): You are coupling two ortho-substituted rings. The 2-chloro group on the phenol and the 2-nitro group on the benzene ring create significant steric hindrance around the ether linkage.
-
Electronic Mismatch:
-
Nucleophile: 2-Chlorophenol is electron-deficient (due to the inductive effect of Cl), making it a sluggish nucleophile compared to unsubstituted phenol.
-
Electrophile: While the nitro group activates the ring, the steric bulk often impedes the trajectory of the incoming nucleophile.
-
This guide prioritizes the Nucleophilic Aromatic Substitution (
Strategic Pathways & Protocols
Primary Route: (Recommended)
Best for: High purity, avoiding heavy metals.
The Protocol:
-
Reagents: 2-Chlorophenol (1.0 equiv), 1-Fluoro-2-nitrobenzene (1.1 equiv), Potassium Carbonate (
, 2.0 equiv). -
Solvent: DMF or NMP (Anhydrous).
-
Conditions: 80°C – 100°C under Nitrogen atmosphere for 4–6 hours.
-
Work-up: Dilute with water, extract with EtOAc, wash organic layer with 1N NaOH (to remove unreacted phenol).
Secondary Route: Ullmann Coupling
Best for: Cost reduction (using Chloro- electrophile instead of Fluoro-).
The Protocol:
-
Reagents: 2-Chlorophenol (1.0 equiv), 1-Chloro-2-nitrobenzene (1.2 equiv),
(2.0 equiv). -
Catalyst: CuI (10 mol%) + Ligand (e.g., 2,2,6,6-tetramethylheptane-3,5-dione or Picolinic acid).
-
Solvent: DMSO or Toluene (if using specific ligands).
-
Conditions: 120°C – 140°C, sealed tube, 12–24 hours.
Troubleshooting Guide (FAQs)
Category A: Reaction Stalled / Low Conversion
Q1: I am using 1-Chloro-2-nitrobenzene with
Diagnosis: The leaving group is too poor for the steric demand.
Technical Explanation: In
-
Immediate Fix: Switch the electrophile to 1-Fluoro-2-nitrobenzene . The high electronegativity of fluorine stabilizes the intermediate and accelerates the reaction by orders of magnitude [1].
-
Alternative: If you must use the Chloro- derivative, you must add a Copper catalyst (CuI) and switch to Cesium Carbonate (
) to utilize the "Cesium Effect" (higher solubility and "naked" phenoxide anions).
Q2: My reaction works but stops at 60% conversion. Adding more electrophile doesn't help.
Diagnosis: Catalyst poisoning (if Ullmann) or surface passivation of the base. Solution:
-
For
: Grind your into a fine powder before use. The reaction is heterogeneous; surface area matters. -
For Ullmann: Copper catalysts are sensitive to oxidation. Ensure you are degassing your solvent (sparge with
for 20 mins) before adding the catalyst. Oxygen can oxidize Cu(I) to inactive Cu(II) species.
Category B: Impurity Profile
Q3: I see a major impurity spot on TLC that is more polar than my product. What is it?
Diagnosis: Hydrolysis of the starting material. Technical Explanation: Trace water in your DMF/DMSO, combined with high heat and base, will attack the 1-Fluoro-2-nitrobenzene to form 2-Nitrophenol . This is a common competitor to your bulky 2-chlorophenol. Solution:
-
Use anhydrous solvents (water < 50 ppm).
-
Add 3Å molecular sieves to the reaction vessel.
Q4: The reaction mixture turned black and tarry.
Diagnosis: Oxidative polymerization of the electron-rich phenol or thermal decomposition. Solution:
-
Lower the temperature by 10°C.
-
Strictly exclude oxygen.
-
If using Ullmann conditions, this often indicates ligand decomposition. Ensure the ligand:metal ratio is at least 2:1.
Category C: Purification
Q5: I cannot separate the unreacted 2-Chlorophenol from the product using column chromatography.
Diagnosis: Co-elution due to similar polarity. Solution: Do not rely on chromatography for this separation.
-
Chemical Wash: The starting material (2-Chlorophenol) is acidic (
). The product is a neutral ether. -
Protocol: After the reaction, dilute with Ethyl Acetate. Wash the organic layer 3 times with 1M NaOH . This deprotonates the phenol, pulling it into the aqueous layer as the phenoxide salt. The product remains in the organic layer.
Data & Decision Support
Table 1: Electrophile Performance Comparison
| Parameter | 1-Fluoro-2-nitrobenzene | 1-Chloro-2-nitrobenzene | 1-Bromo-2-nitrobenzene |
| Reactivity ( | High (Recommended) | Low | Very Low |
| Required Temp | 80°C - 100°C | 130°C+ (or Catalyst) | 140°C+ (or Catalyst) |
| Cost | Moderate | Low | Moderate |
| Primary Side Reaction | Hydrolysis to nitrophenol | Homocoupling | Debromination |
Table 2: Solvent & Base Selection
| Solvent | Base | Suitability | Notes |
| DMF | Standard | Good for Fluoro- substrate. Hard to remove (high BP). | |
| DMSO | High Performance | Best rate enhancement. Requires aqueous workup to remove.[1] | |
| Acetonitrile | Moderate | Lower boiling point limits max temp. Good for cleaner profiles. |
Visualizing the Mechanism
The following diagram illustrates the
Caption: The
References
-
Effect of Leaving Group in
: Bunnett, J. F., & Zahler, R. E. (1951). "Kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine." Chemical Reviews, 49(2), 273-412. -
Ullmann Coupling of Hindered Ethers: Buck, E., et al. (2002). "Ullmann Diaryl Ether Synthesis: Rate Acceleration by 2,2,6,6-Tetramethylheptane-3,5-dione." Organic Letters, 4(10), 1623–1626.
-
Synthesis of 2-nitrodiphenyl ethers: Organic Syntheses, Coll. Vol. 2, p.445 (1943). (Classic reference for nitrodiphenyl ether preparation).
-
Cesium Effect in Organic Synthesis: Flessner, T., & Doye, S. (1999). "Cesium carbonate: A powerful base for organic synthesis." Journal of Praktische Chemie.
Sources
Side reactions and by-product formation in "1-(2-Chlorophenoxy)-2-nitrobenzene" synthesis
Status: Operational Ticket ID: CHEM-SNAR-8873 Subject: Troubleshooting Side Reactions & Impurity Profiling Assigned Specialist: Senior Application Scientist, Process Chemistry Division
The Reaction Landscape
You are synthesizing 1-(2-Chlorophenoxy)-2-nitrobenzene , a critical intermediate often utilized in the production of antipsychotics like Quetiapine . This reaction relies on a Nucleophilic Aromatic Substitution (
While the nitro group at the ortho position of the electrophile (1-chloro-2-nitrobenzene) activates the ring for attack, the nucleophile (2-chlorophenol) presents a steric challenge due to its own ortho-chloro substituent. This steric clash often necessitates higher reaction temperatures, which unfortunately opens the door to the specific side reactions detailed below.
Reaction Pathway & Failure Modes (Visualization)
Figure 1: Reaction landscape showing the primary
Troubleshooting Guide (Q&A)
Issue 1: "I see a persistent bright yellow impurity that co-elutes near my starting material."
Diagnosis: Hydrolysis of 1-Chloro-2-nitrobenzene.
The Chemistry: The nitro group is a powerful electron-withdrawing group (EWG). While it activates the ring for your desired phenoxide attack, it also activates the ring for attack by hydroxide ions (
Corrective Action:
-
Azeotropic Drying: Do not rely on "oven-dried" glassware alone.[3] If using K₂CO₃, dry it at 120°C overnight.
-
Solvent Protocol: If using DMF or DMSO, ensure water content is <0.05% (Karl Fischer titration).
-
Scavenger: Add a small amount of anhydrous molecular sieves (3Å or 4Å) directly to the reaction flask if the scale permits.
Issue 2: "The reaction mixture turned black/tarry, and yield is low."
Diagnosis: Oxidative Coupling of the Phenoxide. The Chemistry: Phenoxides are electron-rich and prone to oxidation. At the elevated temperatures required to overcome the steric hindrance of the 2-chlorophenol, trace oxygen can radically oxidize the phenoxide into quinones or polymerize it into "tars."
Corrective Action:
-
Degassing: Sparge the solvent with Nitrogen or Argon for 15–20 minutes before adding the phenol.
-
Inert Atmosphere: Run the reaction under a positive pressure of Nitrogen.
-
Temperature Ramp: Do not shoot directly to reflux. Heat gradually to the minimum effective temperature (often 80–100°C) to minimize thermal decomposition.
Issue 3: "Reaction stalls at 70-80% conversion. Adding more base doesn't help."
Diagnosis: Steric Deactivation & Base Solubility. The Chemistry: The ortho-chloro group on your nucleophile (2-chlorophenol) creates steric bulk near the nucleophilic oxygen. This makes the attack on the nitrobenzene ring sluggish. Furthermore, inorganic bases like K₂CO₃ have poor solubility in organic solvents, limiting the concentration of the active phenoxide species.
Corrective Action:
-
Cation Exchange: Switch from K₂CO₃ to Cs₂CO₃ (Cesium Carbonate) . The larger Cesium cation is more soluble in organic solvents (the "Cesium Effect"), increasing the "nakedness" and reactivity of the phenoxide anion.
-
Phase Transfer: If Cs₂CO₃ is too expensive, add 5 mol% of 18-Crown-6 (if using Potassium) or Tetrabutylammonium bromide (TBAB) to shuttle the base into the organic phase.
Impurity Profile & Data Summary
Use this table to identify peaks in your HPLC/GC traces.
| Impurity Name | Origin | Appearance | Relative Retention (HPLC) | Prevention Strategy |
| 2-Nitrophenol | Hydrolysis of 1-chloro-2-nitrobenzene | Bright Yellow Solid | ~0.8 (elutes before product) | Strictly anhydrous conditions. |
| 2-Chlorophenol | Unreacted Nucleophile | Colorless/Pale Liquid | ~0.5 (early eluter) | Use slight excess of electrophile (1.1 eq) instead of nucleophile. |
| 1-Chloro-2-nitrobenzene | Unreacted Electrophile | Yellow Solid | ~0.9 (close to product) | Drive reaction to completion; use Cs₂CO₃. |
| Polymeric Tars | Oxidation of Phenol | Black/Brown Gum | Baseline hump / Late eluting | Inert atmosphere ( |
| Azoxy/Azo species | Nitro-reduction (Rare) | Orange/Red Solid | Variable | Avoid metal contaminants (Fe/Zn) in stir bars or reagents. |
Optimized Experimental Protocol
Objective: Minimize hydrolysis and maximize conversion using the "Cesium Effect."
Reagents:
-
1-Chloro-2-nitrobenzene (1.0 equiv)
-
2-Chlorophenol (1.05 equiv)
-
Cesium Carbonate (
) (1.5 equiv) -
Solvent: Anhydrous DMF or DMSO (0.5 M concentration)
Workflow:
-
Drying: Flame-dry a 3-neck round bottom flask under vacuum; backfill with Argon.
-
Solvent Prep: Charge Anhydrous DMF. Sparge with Argon for 15 mins.
-
Deprotonation: Add 2-Chlorophenol and
. Stir at Room Temperature (RT) for 30 mins. Note: This pre-forms the phenoxide and allows any trace water to react with the excess base before the electrophile is added. -
Addition: Add 1-Chloro-2-nitrobenzene in one portion.
-
Reaction: Heat to 90°C . Monitor via HPLC every 2 hours.
-
Stop Criteria: <2% remaining 1-chloro-2-nitrobenzene.[4]
-
-
Workup: Cool to RT. Pour into ice water (precipitates the product). Filter the solid.[5][6]
-
Purification: Recrystallize from Ethanol/Water to remove trace 2-nitrophenol (which is more soluble in the mother liquor).
-
References
-
AstraZeneca AB. (2007). Process for the synthesis of Quetiapine and intermediates thereof.[7] US Patent Application US20070111986A1.[3] Link
-
F.I.S. Fabbrica Italiana Sintetici S.p.A. (2013).[1] Process for the synthesis of Quetiapine.[7] US Patent US8389716B2.[3] Link
-
Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems.[2][3][8][9][10] Chemical Reviews, 49(2), 273–412. (Foundational mechanism of
and hydrolysis competition). Link -
Plé, N., et al. (2021). Aryl ether synthesis under mild conditions: Troubleshooting SNAr. Scientific Update.[3] (General discussion on solvent/base effects in
). Link
Sources
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. semanticscholar.org [semanticscholar.org]
- 3. m.youtube.com [m.youtube.com]
- 4. 1-Chloro-2-nitrobenzene | C6H4ClNO2 | CID 6945 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. wandless.stanford.edu [wandless.stanford.edu]
- 9. SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents - Wordpress [reagents.acsgcipr.org]
- 10. scientificupdate.com [scientificupdate.com]
Technical Support Center: Optimization of 1-(2-Chlorophenoxy)-2-nitrobenzene Synthesis
Ticket ID: SNAR-8842-OPT Status: Escalated to Senior Application Scientist Subject: Yield Improvement & Protocol Standardization for Sterically Hindered Diaryl Ethers
Executive Summary: The "Root Cause" Analysis
Users frequently report yields below 60% for this specific synthesis. Unlike simple nucleophilic aromatic substitutions (
Both the nucleophile (2-chlorophenol) and the electrophile (1-chloro-2-nitrobenzene) possess ortho-substituents. This creates a "gatekeeper" effect, hindering the formation of the Meisenheimer complex. To overcome this, your protocol must transition from "standard conditions" to "forcing conditions" while strictly managing water content to prevent hydrolysis.
Module 1: Reagent Architecture & Stoichiometry
The foundation of high yield is laid before heating begins. Do not use generic stoichiometry.
The Reagent Table
| Component | Role | Eq. | Specification | Technical Rationale |
| 2-Chlorophenol | Nucleophile | 1.10 | >99%, Dry | Slight excess ensures complete consumption of the nitrobenzene (which is harder to remove). |
| 1-Chloro-2-nitrobenzene | Electrophile | 1.00 | >98% | The limiting reagent. Activated by the o-nitro group.[1] |
| Potassium Carbonate ( | Base | 1.5 - 2.0 | Anhydrous, Milled | Must be <325 mesh. Large granules reduce surface area, stalling the heterogeneous reaction. |
| DMF or NMP | Solvent | N/A | Anhydrous (<0.1% | Polar aprotic solvents stabilize the charged Meisenheimer intermediate. |
Critical Control Point: Water Management
The Silent Killer: Water is a better nucleophile than 2-chlorophenol in this system because 2-chlorophenol is sterically hindered. If water is present, hydroxide ions (
-
Protocol Adjustment: If using older solvent stocks, add 4Å Molecular Sieves to the reaction vessel or perform an azeotropic distillation with toluene prior to adding the electrophile.
Module 2: Process Control & Thermodynamics
The execution phase.[2] This reaction requires a specific thermal profile to overcome the steric energy barrier.
The Reaction Mechanism (Visualization)
Understanding the pathway helps diagnose failures. The reaction proceeds via an Addition-Elimination mechanism.[1][3][4][5]
Caption: The
Standard Operating Procedure (SOP)
-
Charge: Add 2-chlorophenol (1.1 eq) and milled
(1.5 eq) to DMF. -
Pre-activation: Stir at 25°C for 30 minutes . This ensures complete deprotonation of the phenol before the electrophile is introduced.
-
Addition: Add 1-chloro-2-nitrobenzene (1.0 eq).
-
Ramp: Heat to 100–110°C .
-
Warning: Do not exceed 130°C. Thermal decomposition of nitro-compounds can be exothermic and dangerous.
-
-
Monitor: Check HPLC/TLC at 4 hours. If conversion is <50%, add 0.1 eq of Cesium Carbonate (
) . The "Cesium Effect" increases the solubility of the phenoxide, boosting reactivity.
Module 3: Workup & Purification (Yield Recovery)
Many researchers lose yield here by failing to separate the excess phenol.
The "Alkaline Wash" Strategy
Since we used an excess of 2-chlorophenol, the crude mixture contains the product + unreacted phenol.
-
Quench: Pour reaction mixture into ice water (ratio 1:5). The product should precipitate.[2]
-
Extraction: Extract with Ethyl Acetate or DCM.
-
The Wash (Crucial): Wash the organic layer with 10% NaOH (aq) .
-
Chemistry: This converts the unreacted 2-chlorophenol back into water-soluble sodium 2-chlorophenoxide, forcing it into the aqueous layer. The product (an ether) remains in the organic layer.
-
-
Final Polish: Wash with brine, dry over
, and concentrate.
Crystallization
If the oil is stubborn, recrystallize from Ethanol/Water (9:1) . The nitro group facilitates good crystallization lattices.
Troubleshooting & FAQ Matrix
Decision Logic for Failure Analysis
Caption: Diagnostic logic tree for isolating the cause of reaction failure.
Frequently Asked Questions
Q: Can I use 1-fluoro-2-nitrobenzene instead of the chloro- analog?
A: Yes, and it will be faster. In
Q: My reaction mixture turned black. Is the product gone? A: Not necessarily, but it indicates oxidative degradation. Nitro-aromatics are sensitive to oxidation at high temperatures in basic media.
-
Fix: Ensure you are purging the headspace with Nitrogen or Argon during the reaction. Reduce temperature to 90°C and extend time.
Q: Can I use copper catalysis (Ullmann conditions)? A: While copper catalysis is standard for unactivated aryl halides, it is usually unnecessary for o-nitro substrates. However, if the steric hindrance of the 2-chlorophenol is completely stalling the reaction, adding 5 mol% CuI (Copper Iodide) can help coordinate the phenol, though this complicates purification [2].
References
-
March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th Ed. New York: Wiley, 1992. (Chapter 13: Aromatic Nucleophilic Substitution).
-
Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions. Angewandte Chemie International Edition, 48(38), 6954-6971.
-
Vogel, A.I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989. (Preparation of Nitrodiphenyl Ethers).
Sources
- 1. Question Explain why the reaction of 1-chloro-2-nitrobenzene with aqueous.. [askfilo.com]
- 2. researchgate.net [researchgate.net]
- 3. iscnagpur.ac.in [iscnagpur.ac.in]
- 4. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 5. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
Stability issues of "1-(2-Chlorophenoxy)-2-nitrobenzene" under different conditions
A Guide to Understanding and Managing Stability in Experimental Settings
Disclaimer: Direct stability data for 1-(2-Chlorophenoxy)-2-nitrobenzene is not extensively available in peer-reviewed literature. The following guidance is predicated on established principles of organic chemistry and data from structurally analogous compounds, primarily 1-chloro-2-nitrobenzene and other nitrodiphenyl ethers. Researchers are strongly encouraged to perform their own stability assessments for their specific experimental conditions.
Introduction
1-(2-Chlorophenoxy)-2-nitrobenzene is a diaryl ether with a nitro functional group, a structure that suggests potential for both chemical utility and inherent stability challenges. This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive resource for understanding and mitigating potential stability issues encountered during the handling, storage, and use of this compound. By anticipating these challenges, researchers can ensure the integrity of their experiments and the reliability of their results.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for 1-(2-Chlorophenoxy)-2-nitrobenzene?
Based on its structure, the primary stability concerns are:
-
Photochemical Instability: Aromatic nitro compounds are known to be sensitive to light.
-
Reactivity with Bases: The electron-withdrawing nitro group can activate the aromatic ring towards nucleophilic attack, particularly by strong bases.
-
Thermal Lability: While generally stable at ambient temperatures, elevated temperatures can promote decomposition.[1]
-
Reductive Degradation: The nitro group is susceptible to reduction by various chemical and biological reducing agents.
Q2: What are the ideal storage conditions for 1-(2-Chlorophenoxy)-2-nitrobenzene?
To maximize shelf-life and prevent degradation, store the compound in a tightly sealed, amber glass vial in a cool, dark, and dry place.[2] For long-term storage, refrigeration (2-8 °C) is recommended. Storage under an inert atmosphere (e.g., argon or nitrogen) can further prevent oxidative degradation.
Q3: Is 1-(2-Chlorophenoxy)-2-nitrobenzene sensitive to pH?
Yes, it is predicted to be sensitive to pH, particularly alkaline conditions. The electron-withdrawing nature of the nitro group makes the aromatic ring susceptible to nucleophilic aromatic substitution, which can be facilitated by strong bases.[3] Hydrolysis of the ether linkage may occur under strongly basic conditions. Acid-catalyzed hydrolysis of the ether linkage is also a possibility, though likely requiring harsher conditions.[4][5]
Q4: What are the likely degradation products of 1-(2-Chlorophenoxy)-2-nitrobenzene?
Potential degradation products could include:
-
Reduction of the nitro group: This can lead to the formation of nitroso, hydroxylamino, and ultimately, amino derivatives.[6]
-
Cleavage of the ether bond: This would result in the formation of 2-nitrophenol and 1-chloro-2-substituted benzene derivatives.
-
Photodegradation products: Light-induced reactions could lead to a variety of products, including phenolic compounds and rearranged species.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps & Explanations |
| Inconsistent analytical results (e.g., HPLC, NMR) over time. | Sample degradation. | 1. Verify Storage: Ensure the compound is stored in a dark, cool, and dry place, preferably under an inert atmosphere. Light exposure is a common culprit for the degradation of nitroaromatic compounds. 2. Check for Contaminants: Analyze the sample for the presence of potential degradation products (e.g., 2-nitrophenol) using an appropriate analytical method like LC-MS. 3. Prepare Fresh Solutions: Avoid using old stock solutions, as degradation can occur in solution, especially if exposed to light or incompatible solvents. |
| Low yield or unexpected byproducts in a reaction involving a basic reagent. | Base-induced decomposition. | 1. Use a Milder Base: If possible, substitute strong bases (e.g., NaOH, KOH) with weaker, non-nucleophilic bases (e.g., K₂CO₃, Et₃N). The electron-withdrawing nitro group makes the aromatic ring susceptible to nucleophilic attack. 2. Lower Reaction Temperature: Perform the reaction at the lowest effective temperature to minimize side reactions. 3. Monitor Reaction Progress: Closely monitor the reaction by TLC or LC-MS to identify the formation of byproducts and optimize reaction time. |
| Discoloration of the solid compound or solutions upon exposure to light. | Photochemical decomposition. | 1. Protect from Light: Work with the compound in a fume hood with the sash down and ambient light minimized. Use amber glassware or wrap glassware in aluminum foil. 2. Filter Solvents: Ensure that solvents are free of photosensitizing impurities. |
| Reaction failure or low conversion when using a reducing agent. | Multiple reduction pathways of the nitro group. | 1. Select a Chemoselective Reducing Agent: The nitro group can be reduced to various functional groups. Choose a reducing agent specific to the desired transformation. For example, sodium dithionite is often used for the reduction of nitro groups to amines. 2. Control Stoichiometry and Temperature: Carefully control the amount of reducing agent and the reaction temperature to avoid over-reduction or side reactions. |
Experimental Protocols
Protocol 1: Assessment of Photochemical Stability
This protocol provides a basic framework for evaluating the stability of 1-(2-Chlorophenoxy)-2-nitrobenzene upon exposure to light.
Materials:
-
1-(2-Chlorophenoxy)-2-nitrobenzene
-
High-purity solvent (e.g., acetonitrile or methanol)
-
Clear and amber glass vials with screw caps
-
UV-Vis spectrophotometer or HPLC system
-
A controlled light source (e.g., a photostability chamber or a UV lamp with a defined wavelength)
Procedure:
-
Prepare a stock solution of 1-(2-Chlorophenoxy)-2-nitrobenzene in the chosen solvent at a known concentration (e.g., 1 mg/mL).
-
Aliquot the stock solution into two clear glass vials and two amber glass vials.
-
Wrap one of the clear vials and one of the amber vials in aluminum foil to serve as dark controls.
-
Place all four vials under the light source.
-
At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.
-
Analyze the aliquots by UV-Vis spectrophotometry to monitor for changes in the absorbance spectrum or by HPLC to quantify the remaining parent compound and detect the formation of degradation products.
-
Compare the results from the light-exposed samples to the dark controls to determine the extent of photochemical degradation.
Visualizing the Workflow: Photostability Assessment
Caption: Workflow for assessing photochemical stability.
Predicted Degradation Pathways
The following diagram illustrates a plausible degradation pathway for 1-(2-Chlorophenoxy)-2-nitrobenzene based on the known reactivity of related compounds. The primary routes are predicted to be the reduction of the nitro group and the cleavage of the ether linkage.
Caption: Predicted degradation pathways of 1-(2-Chlorophenoxy)-2-nitrobenzene.
References
- Loba Chemie. (2016-05-19). 1-CHLORO-2 NITROBENZENE FOR SYNTHESIS MSDS CAS-No.
- Chemistry Stack Exchange. (2019-01-08). Hydrolysis under basic medium.
- Spillane, W. J., Thea, S., Cevasco, G., Hynes, M. J., McCaw, C. J. A., & Maguire, N. P. (2011). Mechanisms of hydrolysis of phenyl- and benzyl 4-nitrophenyl-sulfamate esters. Organic & Biomolecular Chemistry, 9(2), 523–530.
- MDPI. (2023).
- Nojiri, H., Sekiguchi, H., Maeda, K., Urata, M., Shimodaira, J., Ouchiyama, N., ... & Omori, T. (2008). Metabolism of nitrodiphenyl ether herbicides by dioxin-degrading bacterium Sphingomonas wittichii RW1. Applied and environmental microbiology, 74(21), 6693-6703.
- DSpace Repository. (2023).
- Lu, G., Yan, B., Zhang, R., & An, T. (2017). Photodegradation of 4, 4′-dibrominated diphenyl ether in Triton X-100 micellar solution. Chemosphere, 179, 239-246.
- ResearchGate. (2025-08-05).
- Chemistry Stack Exchange. (2025-01-30). Different reaction conditions for hydrolysis of ethers and epoxides.
- Santa Cruz Biotechnology.
- ResearchGate.
- ResearchGate. ( a ) The reaction scheme of hydrolysis of p -nitrophenyl esters with....
- Wikipedia. 2-Nitrodiphenylamine.
- ResearchGate. (PDF) Photochemical Degradation of Polybrominated Diphenyl Ethers in Micro Photo-Reactor.
- Juárez, J. F., Zylstra, G. J., & Tria, J. (2012). Nitroaromatic compounds, from synthesis to biodegradation. Microbiology and molecular biology reviews, 76(3), 500-529.
- MDPI. Thermal Degradation Processes of Aromatic Poly(Ether Sulfone) Random Copolymers Bearing Pendant Carboxyl Groups.
- MST.edu.
- Chemistry LibreTexts. (2021-07-31). 24.6: Nitro Compounds.
- Urben, P. G. (1998). Runaway Reaction Hazards in Processing Organic Nitro Compounds. Organic Process Research & Development, 2(4), 237-241.
- PubChem. 2-Nitrophenol.
- ResearchGate. (2025-08-10).
- Weber, R., & Kuch, B. (2003).
- ResearchGate. (2025-10-18). Thermal Decomposition of Decabromodipheny1 Ether During the TempPS Resin in Fire.
- RSC Publishing. A comparative study of the structure, energetic performance and stability of nitro-NNO-azoxy substituted explosives.
- Chemical Engineering Transactions.
- Semantic Scholar. Theoretical exploration about the thermal stability and detonation properties of nitro-substituted hypoxanthine.
- Organic Letters. (2023-09-26).
- ResearchGate.
- Wikipedia. Diazonium compound.
Sources
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. 2-Nitrodiphenylamine | C12H10N2O2 | CID 8407 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. acikerisim.omu.edu.tr [acikerisim.omu.edu.tr]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Characterization of 1-(2-Chlorophenoxy)-2-nitrobenzene
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for 1-(2-Chlorophenoxy)-2-nitrobenzene. This document is designed for researchers, chemists, and drug development professionals who are synthesizing or working with this diaryl ether. Our goal is to provide practical, in-depth solutions to common challenges encountered during its characterization, moving beyond simple protocols to explain the chemical principles behind each step.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This guide is structured in a question-and-answer format to directly address potential issues you may face during your experimental workflow.
Section 1: Synthesis & Purification Pitfalls
The characterization of any compound begins with its successful synthesis and purification. Impurities or side products from the reaction are the most common source of characterization errors. 1-(2-Chlorophenoxy)-2-nitrobenzene is typically synthesized via an Ullmann condensation.[1][2] This reaction, while powerful, has several critical parameters that can affect the outcome.
Q1: My Ullmann condensation yield for 1-(2-Chlorophenoxy)-2-nitrobenzene is low or the reaction fails to proceed. What are the common causes?
A1: Low yields in Ullmann condensations are a frequent issue. The problem often lies in one of four areas: the catalyst, the base, the reactants, or the reaction conditions.
-
Catalyst Activity: The true catalytic species in an Ullmann reaction is Cu(I).[3] If you are using copper powder or a Cu(II) salt, the reaction relies on the in situ generation of Cu(I). This process can be inefficient.
-
Expert Insight: Using a dedicated Cu(I) source like copper(I) iodide (CuI) or copper(I) bromide (CuBr) is highly recommended. If using copper powder, its surface can be passivated by oxides. Pre-activation by washing with a dilute acid (e.g., HCl) followed by rinsing with water, ethanol, and ether can improve results.
-
-
Choice of Base: The base is critical for deprotonating the phenol. However, not all bases are equally effective.
-
Expert Insight: Strong, non-nucleophilic bases are preferred. While traditional bases like potassium carbonate (K₂CO₃) can work, cesium carbonate (Cs₂CO₃) is often superior due to its higher solubility in organic solvents and the "caesium effect," which enhances the nucleophilicity of the resulting phenoxide.[4][5] Sodium hydride (NaH) is also effective but requires stricter anhydrous conditions.
-
-
Reactant Purity: The presence of water can deactivate the base and interfere with the catalyst.
-
Expert Insight: Ensure both 2-chlorophenol and 1-chloro-2-nitrobenzene are pure and, critically, anhydrous. The nitro group on 1-chloro-2-nitrobenzene makes it a highly activated substrate for nucleophilic aromatic substitution, which is favorable. However, the starting materials should be free of moisture.[6][7]
-
-
Solvent and Temperature: High temperatures (150-220 °C) are typical for classical Ullmann reactions.[8][9] The solvent must be polar, aprotic, and have a high boiling point.
-
Expert Insight: Solvents like DMF, NMP, or pyridine are common. The addition of N,N- or N,O-chelating ligands (e.g., N,N-dimethylglycine) can accelerate the reaction and allow for significantly lower temperatures (90-110 °C).[10]
-
Q2: I've isolated my product, but I suspect it's impure. What are the most likely side products?
A2: Contamination can arise from unreacted starting materials or from side reactions.
| Impurity/Side Product | Origin | How to Identify |
| 2-Chlorophenol | Unreacted starting material | Acidic proton signal in ¹H NMR (>8 ppm, broad); Characteristic phenolic C-O stretch in IR (~1200-1250 cm⁻¹). Easily removed with a basic wash (e.g., 1M NaOH) during workup. |
| 1-Chloro-2-nitrobenzene | Unreacted starting material | Signals in NMR and a distinct spot on TLC. Can be difficult to separate from the product via column chromatography due to similar polarity. Optimize reaction stoichiometry and time to ensure full conversion. |
| Bis(2-chlorophenyl) ether | Homocoupling of 2-chlorophenol | Will appear as a higher molecular weight peak in MS. Its NMR will be more symmetric than the desired product. |
| 1-(2-Chlorophenoxy)-2-aminobenzene | Reduction of the nitro group | The presence of a primary amine changes solubility and chromatographic behavior significantly. Look for N-H stretches in the IR (~3300-3500 cm⁻¹) and a lower mass in the MS (M-30+2). This can occur if the reaction is overheated or if reducing agents are inadvertently present. |
Workflow: From Synthesis to Analysis
The following workflow illustrates the logical progression from reaction setup to final characterization, highlighting critical checkpoints.
Caption: General experimental workflow for synthesis and characterization.
Section 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the primary tool for structural elucidation. However, the asymmetric nature of 1-(2-Chlorophenoxy)-2-nitrobenzene can make spectral interpretation non-trivial.
Q3: I'm having trouble assigning the 7 aromatic protons in my ¹H NMR spectrum. How can I approach this systematically?
A3: The two aromatic rings are distinct due to their different substituents. The key is to use the electronic effects of these substituents and the proton-proton coupling patterns.
-
Identify the Rings:
-
Ring A (from 1-chloro-2-nitrobenzene): This ring has a highly deshielding nitro group and a deshielding ether oxygen. Protons on this ring will generally be further downfield.
-
Ring B (from 2-chlorophenol): This ring has a deshielding chlorine atom and the ether oxygen.
-
-
Analyze Coupling Patterns (J-coupling):
-
Look for the proton adjacent to the nitro group (H3 on Ring A). It is often a doublet of doublets (dd) and will be the most downfield signal due to the strong deshielding from both the NO₂ and the ether oxygen.
-
The remaining protons on each ring will show characteristic ortho (~7-8 Hz), meta (~2-3 Hz), and para (<1 Hz) coupling constants.
-
-
Use 2D NMR: If 1D NMR is ambiguous, a ¹H-¹H COSY experiment is invaluable. It will show correlations between protons that are coupled, allowing you to "walk" around each aromatic ring and definitively assign adjacent protons.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts
Predicted values are based on computational models and data from similar structures. Actual values may vary based on solvent and concentration.
| Atom Position (Ring A) | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| C1-O | - | ~150 |
| C2-NO₂ | - | ~142 |
| C3 | 7.8 - 8.0 | ~125 |
| C4 | 7.2 - 7.4 | ~123 |
| C5 | 7.6 - 7.8 | ~134 |
| C6 | 7.0 - 7.2 | ~118 |
| Atom Position (Ring B) | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| C1'-O | - | ~152 |
| C2'-Cl | - | ~125 |
| C3' | 7.3 - 7.5 | ~131 |
| C4' | 7.1 - 7.3 | ~124 |
| C5' | 7.0 - 7.2 | ~128 |
| C6' | 7.4 - 7.6 | ~121 |
Q4: My NMR spectrum has broad peaks. What is the likely cause?
A4: Broadening of NMR signals can stem from several sources:
-
Paramagnetic Impurities: This is the most common culprit after a copper-catalyzed reaction. Even trace amounts of residual Cu(II) can cause significant line broadening.
-
Solution: Purify your sample meticulously. A simple and effective trick is to filter a CDCl₃ solution of your sample through a small plug of silica gel or celite directly into the NMR tube. This often removes trace paramagnetic metals.
-
-
Sample Concentration/Solubility: If the sample is too concentrated or is not fully dissolved, you may see broad peaks.
-
Solution: Ensure your sample is completely dissolved. Using a more solubilizing deuterated solvent or gently warming the sample (if stable) can help.
-
-
Chemical Exchange: While less likely for this molecule, slow conformational changes can sometimes lead to broadening. This can be checked with variable temperature (VT) NMR experiments.
Protocol: Standardized NMR Sample Preparation for Post-Ullmann Products
-
Weigh Sample: Accurately weigh 5-10 mg of your purified product.
-
Initial Dissolution: Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial.
-
Filtering Pipette Preparation: Take a standard glass Pasteur pipette and place a small plug of cotton or glass wool into the narrow end. Add about 1-2 cm of silica gel or celite on top of the plug.
-
Filtration: Using another pipette, transfer the dissolved sample solution onto the prepared silica plug and filter it directly into a clean, dry NMR tube.
-
Rinsing: Rinse the vial with a small amount of additional deuterated solvent and pass it through the filter to ensure quantitative transfer.
-
Analysis: Cap the NMR tube, invert it a few times to mix, and acquire your spectrum. This step effectively removes trace paramagnetic copper that can ruin spectral resolution.
Section 3: Mass Spectrometry (MS)
Mass spectrometry is essential for confirming the molecular weight and providing fragmentation data that supports the proposed structure.
Q5: My Electron Ionization (EI) mass spectrum doesn't show a clear molecular ion peak [M]⁺•. Is my sample incorrect?
A5: Not necessarily. This is a common pitfall in the analysis of aromatic nitro compounds. The molecular ion of many nitroaromatics is often weak or entirely absent under the high-energy conditions of EI-MS.[11] The molecule readily fragments upon ionization.
Expert Insight: If the molecular ion is not observed in EI-MS, switch to a "softer" ionization technique.
-
Electrospray Ionization (ESI): This is an excellent alternative and will almost certainly show a strong pseudomolecular ion, such as [M+H]⁺, [M+Na]⁺, or [M+NH₄]⁺.
-
Chemical Ionization (CI): This technique uses a reagent gas (like methane or ammonia) and results in less fragmentation, typically showing a clear [M+H]⁺ ion.
Q6: What are the expected fragmentation patterns for this molecule in EI-MS?
A6: The fragmentation is dictated by the weakest bonds and most stable resulting fragments. For 1-(2-Chlorophenoxy)-2-nitrobenzene, the primary fragmentation pathways involve the nitro group and the ether linkage.
Table 2: Predicted Major Mass Fragments (EI-MS)
| m/z (for ³⁵Cl) | Loss | Proposed Fragment Structure |
| 249 | - | [M]⁺• (Molecular Ion) |
| 219 | -NO | [M-30]⁺• |
| 203 | -NO₂ | [M-46]⁺ |
| 172 | -NO₂ -Cl | [M-46-35]⁺ |
| 139 | Cleavage at ether bond | [C₆H₄NO₂]⁺ |
| 111 | Cleavage at ether bond | [C₆H₄Cl]⁺ |
Diagram: Key MS Fragmentation Pathways
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. synarchive.com [synarchive.com]
- 3. Ullmann coupling-An overview - operachem [operachem.com]
- 4. people.umass.edu [people.umass.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 7. Benzene, 1-chloro-2-nitro- [webbook.nist.gov]
- 8. US20050054882A1 - Diaryl ether condensation reactions - Google Patents [patents.google.com]
- 9. A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components [scielo.org.mx]
- 10. Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. revroum.lew.ro [revroum.lew.ro]
Technical Support Center: Catalytic Strategies for 1-(2-Chlorophenoxy)-2-nitrobenzene Synthesis
[1]
Executive Summary: The Steric-Electronic Paradox
Synthesizing 1-(2-Chlorophenoxy)-2-nitrobenzene presents a classic "ortho-ortho" challenge.[1] You are coupling a sterically hindered nucleophile (2-chlorophenol) with a sterically hindered electrophile (1-chloro-2-nitrobenzene).[1]
While the nitro group activates the electrophile for Nucleophilic Aromatic Substitution (
-
The Trap: Relying solely on thermal activation (standard
without catalyst) often leads to high impurity profiles (hydrolysis products) due to prolonged reaction times at high temperatures. -
The Solution: The choice between Phase Transfer Catalysis (PTC) and Copper-Mediated (Ullmann) synthesis depends entirely on your solvent constraints and water management capabilities.
Module 1: Catalyst Selection Matrix
Use this decision matrix to select the optimal catalytic system for your specific constraints.
| Feature | System A: Phase Transfer Catalysis (PTC) | System B: Copper-Ligand (Ullmann) |
| Primary Catalyst | Tetradecyl(trihexyl)phosphonium bromide (or TBAB) | CuI with 1,10-Phenanthroline |
| Mechanism | Interfacial anion transport ( | Oxidative Addition / Reductive Elimination |
| Solvent System | Non-polar (Toluene, Xylene) + Solid Base | Polar Aprotic (DMF, DMSO, NMP) |
| Water Tolerance | Low (Requires anhydrous solid base) | Moderate (Ligands can be sensitive) |
| Key Impurity | Unreacted starting material (slow kinetics) | Homocoupling (2,2'-dinitrobiphenyl) |
| Recommendation | Preferred for Process Safety & Scale-up | Preferred for Small Scale / Difficult Substrates |
Visualizing the Decision Logic
Figure 1: Decision tree for selecting the appropriate catalytic system based on solvent and process constraints.
Module 2: Troubleshooting & FAQs
Category A: Phase Transfer Catalysis (PTC)[1][2][3][4]
Q1: I am using TBAB (Tetrabutylammonium bromide) in Toluene, but the reaction stalls at 60% conversion. Why?
-
Diagnosis: Catalyst Decomposition or "Poisoning" by Water.
-
The Science: Ammonium salts like TBAB are thermally unstable above 100°C (Hofmann elimination) and hygroscopic. If your solid base (e.g., KOH or K2CO3) is wet, a "hydration shell" forms around the phenoxide anion, preventing the catalyst from transporting it into the organic phase.
-
The Fix:
-
Switch to Tetradecyl(trihexyl)phosphonium bromide .[2] Phosphonium salts are thermally stable up to ~300°C and far more lipophilic, ensuring better transport of the sterically hindered 2-chlorophenoxide.
-
Use anhydrous micronized K2CO3.
-
Q2: My product contains significant amounts of 2-Nitrophenol. Where did this come from?
-
Diagnosis: Hydrolysis of the starting material.
-
The Science: This is a side reaction where hydroxide ions (from water in the solvent or base) compete with the 2-chlorophenoxide nucleophile.
-
Pathway:
.[1]
-
-
The Fix: Ensure the system is strictly anhydrous. Add molecular sieves (4Å) to the reaction mixture if using hygroscopic solvents.
Category B: Copper Catalysis (Ullmann-Type)[1][6][7][8]
Q3: The reaction turns black immediately, and yield is <10%.
-
Diagnosis: Catalyst Oxidation (formation of Cu(II) species).
-
The Science: Active Ullmann catalysts are Cu(I) species.[3][4] If the reaction is not degassed properly, Cu(I) oxidizes to Cu(II), which is catalytically inactive for this coupling and promotes oxidative homocoupling of the phenol.
-
The Fix:
-
Degas all solvents with Nitrogen/Argon sparging for 30 mins before adding the catalyst.
-
Add a reducing agent like Ascorbic Acid (10 mol%) or use a ligand like 1,10-Phenanthroline or L-Proline to stabilize the Cu(I) species.[1]
-
Module 3: Experimental Protocols
Protocol A: The "Green" Route (Phosphonium PTC)
Recommended for scale-up and high selectivity.[1]
Reagents:
-
1-Chloro-2-nitrobenzene (1.0 equiv)[1]
-
2-Chlorophenol (1.1 equiv)[1]
-
Potassium Carbonate (Micronized, anhydrous, 2.0 equiv)
-
Catalyst: Tetradecyl(trihexyl)phosphonium bromide (5 mol%)[1]
-
Solvent: Toluene (3 mL per mmol)
Procedure:
-
Charge a reaction flask with 2-chlorophenol, K2CO3, and Toluene.
-
Reflux for 30 minutes with a Dean-Stark trap to remove trace water (azeotropic drying). Critical Step.
-
Cool to 90°C. Add 1-Chloro-2-nitrobenzene and the Phosphonium catalyst.
-
Stir vigorously (800+ rpm) at reflux (110°C) for 12-16 hours.
-
Workup: Filter off inorganic salts. Wash filtrate with 1M NaOH (to remove excess phenol) and then water. Evaporate solvent.[5][6]
Protocol B: The "Difficult Substrate" Route (Cu-Catalyzed)
Recommended if PTC fails due to extreme steric hindrance.[1]
Reagents:
-
1-Chloro-2-nitrobenzene (1.0 equiv)[1]
-
2-Chlorophenol (1.2 equiv)[1]
-
Cesium Carbonate (Cs2CO3) (1.5 equiv) - Stronger base helps with hindered phenols.[1]
-
Catalyst: CuI (10 mol%)[1]
-
Ligand: 1,10-Phenanthroline (20 mol%)[1]
-
Solvent: DMF (dry)
Procedure:
-
Flame-dry the flask under vacuum and backfill with Argon.
-
Add CuI, Phenanthroline, Cs2CO3, and both substrates.
-
Add degassed DMF via syringe.
-
Heat to 110°C for 24 hours.
-
Workup: Dilute with Ethyl Acetate, wash with water/brine (3x) to remove DMF.
Module 4: Mechanistic Insight
Understanding why the reaction works allows you to troubleshoot effectively.
Mechanism 1: Phase Transfer Catalysis ( )
The catalyst (
Mechanism 2: Copper Catalytic Cycle
-
Ligation: Cu(I) binds to the ligand.
-
Oxidative Addition: The Cu(I) inserts into the C-Cl bond of the nitrobenzene (facilitated by the ortho-nitro group).
-
Ligand Exchange: The halide is swapped for the phenoxide.
-
Reductive Elimination: The C-O bond forms, releasing the product and regenerating Cu(I).
Figure 2: Simplified Phase Transfer Catalysis pathway highlighting the interfacial transport.
References
-
Ma, D., & Cai, Q. (2008). Copper/Amino Acid Catalyzed Cross-Couplings of Aryl and Vinyl Halides with Nucleophiles. Accounts of Chemical Research. Link[1]
-
Badgujar, K. C., et al. (2008). Ionic Liquid as Catalyst for Solid−Liquid Phase Transfer Catalyzed Synthesis of p-Nitrodiphenyl Ether. Industrial & Engineering Chemistry Research. Link(Note: Demonstrates the superiority of Phosphonium salts for nitrodiphenyl ether synthesis).
-
Beletskaya, I. P., & Cheprakov, A. V. (2004). Copper in Cross-Coupling Reactions: The Post-Ullmann Chemistry. Coordination Chemistry Reviews. Link[1]
-
Starks, C. M. (1971). Phase-transfer catalysis.[1][7][2] I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. Journal of the American Chemical Society.[3] Link[1]
Validation & Comparative
Characterization and validation of "1-(2-Chlorophenoxy)-2-nitrobenzene" structure
Introduction & Significance
1-(2-Chlorophenoxy)-2-nitrobenzene (also known as 2-nitro-2'-chlorodiphenyl ether ) is a critical bi-aryl ether intermediate used primarily in the synthesis of tricyclic heterocycles. It serves as the structural scaffold for dibenz[b,f][1,4]oxazepines and phenoxazines , classes of compounds with significant pharmacological applications, including antipsychotics (e.g., Loxapine analogs) and riot control agents (e.g., CR gas).
In drug discovery, the validation of this intermediate is pivotal.[1] Impurities such as regioisomers (e.g., the 4-chloro analog) can lead to toxic byproducts during downstream cyclization. This guide provides a definitive protocol for the characterization, synthesis, and validation of 1-(2-Chlorophenoxy)-2-nitrobenzene, comparing modern synthetic routes against legacy methods.
Characterization Strategy
To ensure the integrity of the scaffold before cyclization, a multi-modal analytical approach is required. The following specifications are established based on predictive modeling and standard nitro-diaryl ether profiles.
Spectroscopic Validation
| Technique | Key Diagnostic Signal | Interpretation |
| H-3 (Nitro ring): Highly deshielded due to ortho-nitro group. | ||
| H-6 (Nitro ring): Shielded doublet, ortho to ether linkage. | ||
| H-3' (Chloro ring): Deshielded by ortho-chlorine. | ||
| C-1 (Nitro ring): Ipso-carbon attached to ether oxygen. | ||
| C-2 (Nitro ring): Ipso-carbon attached to nitro group. | ||
| FT-IR (Neat) | 1525 cm | N-O Stretching: Asymmetric and symmetric nitro bands. |
| 1240 cm | C-O-C Stretching: Characteristic diaryl ether band. | |
| GC-MS (EI) | m/z 249 / 251 (3:1 ratio) | Molecular Ion [M]+: Distinctive chlorine isotope pattern. |
Purity & Impurity Profiling
-
Critical Impurity: 1-(4-Chlorophenoxy)-2-nitrobenzene .
-
Detection: The 4-chloro isomer lacks the deshielded H-3' doublet found in the 2-chloro target. In HPLC, the 2-chloro isomer typically elutes earlier due to steric twisting (ortho-ortho interactions) reducing interaction with the stationary phase compared to the flatter 4-chloro analog.
Comparative Guide: Synthetic Routes
The "performance" of this intermediate is defined by the efficiency and purity of its synthesis. We compare the two dominant pathways: the legacy Ullmann Coupling and the modern Nucleophilic Aromatic Substitution (S
Route A: S Ar (Recommended)
-
Mechanism: Nucleophilic attack of 2-chlorophenolate on 1-fluoro-2-nitrobenzene.
-
Pros: Mild conditions, high regioselectivity, no heavy metals.
-
Cons: Requires fluorinated precursor (slightly more expensive).
Route B: Ullmann Coupling (Legacy)
-
Mechanism: Copper-catalyzed coupling of 1-chloro-2-nitrobenzene and 2-chlorophenol.
-
Pros: Cheap starting materials.
-
Cons: Harsh conditions (>180°C), lower yields (~50-60%), copper waste removal required.
Performance Matrix
| Metric | Method A: S | Method B: Ullmann (Legacy) |
| Yield | 85 - 92% | 45 - 60% |
| Reaction Temp | 60 - 80°C | 160 - 200°C |
| Purity (Crude) | >95% | ~80% (Homocoupling byproducts) |
| Green Score | High (Atom economy, lower energy) | Low (Heavy metal waste, high energy) |
| Scalability | Excellent | Poor (Viscosity/stirring issues) |
Experimental Protocol: Validation of S Ar Route
Objective: Synthesis of high-purity 1-(2-Chlorophenoxy)-2-nitrobenzene.
Reagents:
-
1-Fluoro-2-nitrobenzene (1.0 eq)
-
2-Chlorophenol (1.1 eq)
-
Potassium Carbonate (K
CO , 1.5 eq) -
Solvent: DMF or DMSO (anhydrous)
Step-by-Step Methodology:
-
Preparation: In a 3-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 2-chlorophenol (1.1 eq) in DMF (5 mL/mmol).
-
Deprotonation: Add K
CO (1.5 eq) in one portion. Stir at room temperature for 30 minutes to generate the phenolate anion. Note: The solution will likely turn yellow/orange. -
Addition: Add 1-fluoro-2-nitrobenzene (1.0 eq) dropwise via syringe.
-
Reaction: Heat the mixture to 80°C. Monitor by TLC (Hexane/EtOAc 9:1) or HPLC. Conversion is typically complete within 4-6 hours.
-
Workup: Cool to room temperature. Pour the mixture into ice-cold water (10x reaction volume). The product will precipitate as a solid or oil.
-
Isolation: Extract with Ethyl Acetate (3x). Wash combined organics with 1M NaOH (to remove unreacted phenol), water, and brine. Dry over MgSO
and concentrate. -
Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography (0-10% EtOAc in Hexanes) to remove trace regioisomers.
Visualizations
Figure 1: Synthesis and Application Pathways
This diagram illustrates the comparative synthetic routes and the downstream utility of the scaffold in creating bioactive heterocycles.[2]
Caption: Comparative synthesis of 1-(2-Chlorophenoxy)-2-nitrobenzene and its downstream transformation into pharmacologically active tricyclic heterocycles.
References
-
PubChem. 4-Chloro-1-(2-chlorophenoxy)-2-nitrobenzene (Isomer Reference). National Library of Medicine. Available at: [Link]
-
ResearchGate. Recent advances in dibenzo[b,f][1,4]oxazepine synthesis. Available at: [Link]
-
Royal Society of Chemistry. Dual SNAr reaction in activated ortho-halonitrobenzene. Available at: [Link]
Sources
A Comparative Guide to the Spectral Analysis of 1-(2-Chlorophenoxy)-2-nitrobenzene for Purity Assessment
For researchers, scientists, and professionals in drug development, establishing the purity of pharmaceutical intermediates is a cornerstone of ensuring the safety and efficacy of the final active pharmaceutical ingredient (API).[1] This guide provides an in-depth technical comparison of various spectral methods for the purity assessment of 1-(2-Chlorophenoxy)-2-nitrobenzene, a key intermediate in the synthesis of several pharmaceutical compounds. We will delve into the causality behind experimental choices, present self-validating protocols, and provide a comprehensive framework for selecting the most appropriate analytical strategy.
Introduction to 1-(2-Chlorophenoxy)-2-nitrobenzene and the Imperative of Purity
1-(2-Chlorophenoxy)-2-nitrobenzene is a diaryl ether typically synthesized via an Ullmann condensation reaction, where an aryl halide is coupled with a phenol in the presence of a copper catalyst.[2][3] Given this synthetic route, a range of process-related impurities can arise, including unreacted starting materials (e.g., 1-chloro-2-nitrobenzene, 2-chlorophenol), homocoupled byproducts, and positional isomers.[4][5] The presence of these impurities, even at trace levels, can significantly impact the downstream reactions, the final API's pharmacological profile, and patient safety.[1] Therefore, robust analytical methods are essential for the accurate quantification of 1-(2-Chlorophenoxy)-2-nitrobenzene and the comprehensive profiling of its impurities.[6]
This guide will compare the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, and hyphenated techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for this purpose.
Comparative Analysis of Spectroscopic Techniques
The choice of an analytical technique for purity assessment is dictated by a balance of sensitivity, selectivity, and the specific information required. The following sections provide a comparative overview of the most pertinent methods for 1-(2-Chlorophenoxy)-2-nitrobenzene.
| Technique | Principle | Strengths | Limitations | Primary Application for Purity |
| ¹H NMR Spectroscopy | Measures the magnetic properties of atomic nuclei. | Provides detailed structural information, quantitative analysis (qNMR) without a reference standard for the analyte.[7] | Lower sensitivity compared to MS techniques. | Absolute purity determination, structural elucidation of impurities. |
| FT-IR Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations. | Rapid, non-destructive, excellent for functional group identification.[8] | Limited quantitative capability, complex spectra can be difficult to interpret. | Confirmatory identification, detection of gross impurities with different functional groups. |
| UV-Vis Spectroscopy | Measures the absorption of ultraviolet-visible light by electronic transitions. | Simple, inexpensive, good for quantitative analysis of known chromophores. | Low specificity, susceptible to matrix interference. | Routine quantitative analysis where impurities do not have overlapping absorption bands.[9][10] |
| GC-MS | Separates volatile and thermally stable compounds followed by mass-based detection. | High separation efficiency, high sensitivity and selectivity, provides molecular weight and fragmentation data.[11][12] | Not suitable for non-volatile or thermally labile compounds, potential for on-column degradation. | Separation and identification of volatile impurities, including isomers.[13] |
| LC-MS | Separates compounds based on their interaction with a stationary phase followed by mass-based detection. | Applicable to a wide range of compounds, high sensitivity and selectivity, provides molecular weight and fragmentation data.[14][15] | Matrix effects can suppress ionization, more complex instrumentation. | Comprehensive impurity profiling, analysis of non-volatile and thermally labile impurities.[16] |
In-Depth Technical Discussion and Experimental Protocols
Quantitative ¹H NMR (qNMR) Spectroscopy: The Gold Standard for Purity
Causality of Choice: ¹H NMR spectroscopy is a primary analytical technique that provides both qualitative and quantitative information. For purity assessment, quantitative NMR (qNMR) is particularly powerful as it can determine the purity of a substance without the need for a specific reference standard of the same compound.[7] This is achieved by comparing the integral of a specific proton signal of the analyte to the integral of a known amount of a certified internal standard.
Experimental Protocol: Purity Determination of 1-(2-Chlorophenoxy)-2-nitrobenzene by qNMR
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the 1-(2-Chlorophenoxy)-2-nitrobenzene sample and 5 mg of a certified internal standard (e.g., maleic anhydride) into a clean, dry vial.
-
Dissolve the mixture in a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to an NMR tube.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum on a calibrated spectrometer (e.g., 400 MHz or higher).
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being quantified to ensure full relaxation and accurate integration.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate a well-resolved proton signal of 1-(2-Chlorophenoxy)-2-nitrobenzene and a known proton signal of the internal standard.
-
Calculate the purity of the sample using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Purity_std = Purity of the internal standard
-
Self-Validation: The protocol's integrity is maintained by using a certified internal standard with a known purity and by ensuring complete solubilization and accurate weighing. The choice of a long relaxation delay is critical for the accuracy of the integration.
Workflow for qNMR Purity Assessment
Caption: Workflow for purity assessment by quantitative ¹H NMR.
Fourier-Transform Infrared (FT-IR) Spectroscopy: A Rapid Confirmatory Tool
Causality of Choice: FT-IR spectroscopy is an excellent technique for the rapid confirmation of the identity of 1-(2-Chlorophenoxy)-2-nitrobenzene by identifying its key functional groups. The presence of strong and characteristic absorption bands for the nitro (NO₂) group and the aromatic C-O-C ether linkage provides a unique spectral fingerprint.[8][17]
Expected Characteristic IR Absorptions for 1-(2-Chlorophenoxy)-2-nitrobenzene:
-
Asymmetric NO₂ Stretch: Strong absorption typically in the 1550-1475 cm⁻¹ region for aromatic nitro compounds.[18]
-
Symmetric NO₂ Stretch: Strong absorption in the 1360-1290 cm⁻¹ range.[18]
-
Aromatic C-O-C Stretch: Strong absorption around 1250-1200 cm⁻¹.
-
C-N Stretch: Weaker absorption around 890-835 cm⁻¹.[8]
-
Aromatic C-H Bending: Bands in the 900-675 cm⁻¹ region, indicative of the substitution pattern.
Experimental Protocol: FT-IR Analysis
-
Sample Preparation:
-
For a solid sample, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, use the Attenuated Total Reflectance (ATR) technique by placing a small amount of the sample directly on the ATR crystal.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
-
Data Analysis:
-
Compare the obtained spectrum with a reference spectrum of 1-(2-Chlorophenoxy)-2-nitrobenzene from a spectral database like the Spectral Database for Organic Compounds (SDBS).[19][20]
-
The presence of the characteristic absorption bands confirms the identity of the compound. The absence of significant unexpected peaks suggests a high level of purity.
-
Self-Validation: The use of a well-maintained and calibrated instrument is crucial. Running a background spectrum before each sample measurement corrects for atmospheric and instrumental variations. Comparison with a reliable reference spectrum provides a high degree of confidence in the identification.
Gas Chromatography-Mass Spectrometry (GC-MS): Unraveling Volatile Impurities and Isomers
Causality of Choice: GC-MS is a powerful hyphenated technique that combines the high separation efficiency of gas chromatography with the sensitive and specific detection of mass spectrometry.[11] This makes it ideal for separating and identifying volatile and semi-volatile impurities that may be present in the 1-(2-Chlorophenoxy)-2-nitrobenzene sample, including starting materials and isomeric byproducts.[13][21] The mass spectrometer provides molecular weight information and fragmentation patterns that are crucial for the structural elucidation of unknown impurities.[12]
Experimental Protocol: GC-MS Impurity Profiling
-
Sample Preparation:
-
Prepare a stock solution of the 1-(2-Chlorophenoxy)-2-nitrobenzene sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.
-
Prepare a series of dilutions for calibration if quantitative analysis is required.
-
-
GC-MS Conditions:
-
GC Column: A low to mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) is suitable for separating aromatic compounds.
-
Injector Temperature: Typically 250-280 °C.
-
Oven Temperature Program: A temperature gradient program is used to separate compounds with different boiling points. For example, start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 450.
-
-
Data Analysis:
-
Identify the peak corresponding to 1-(2-Chlorophenoxy)-2-nitrobenzene based on its retention time and mass spectrum.
-
Identify impurity peaks by comparing their mass spectra with spectral libraries (e.g., NIST).[22]
-
For unknown impurities, interpret the fragmentation patterns to propose potential structures. The differentiation of isomers can often be achieved through unique fragmentation patterns or slight differences in retention times.[23][24]
-
Self-Validation: The method's validity is supported by running a solvent blank to check for system contamination and by analyzing a known standard of 1-(2-Chlorophenoxy)-2-nitrobenzene to confirm its retention time and mass spectrum. System suitability can be assessed by monitoring the peak shape and resolution of the main component.
Workflow for GC-MS Impurity Profiling
Caption: Workflow for impurity profiling using GC-MS.
Liquid Chromatography-Mass Spectrometry (LC-MS): A Versatile Approach for Comprehensive Analysis
Causality of Choice: LC-MS is a highly versatile and powerful technique for the purity assessment of pharmaceutical intermediates.[14] It is particularly well-suited for the analysis of compounds that are not amenable to GC due to low volatility or thermal instability. LC-MS can separate a wide range of impurities and provide molecular weight and structural information with high sensitivity and selectivity.[15][25]
Experimental Protocol: LC-MS Impurity Profiling
-
Sample Preparation:
-
Prepare a stock solution of the 1-(2-Chlorophenoxy)-2-nitrobenzene sample in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm filter before injection.
-
-
LC-MS Conditions:
-
LC Column: A C18 reversed-phase column is commonly used for the separation of aromatic compounds.
-
Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount of formic acid or ammonium formate to improve ionization.
-
Flow Rate: Typically 0.2-0.5 mL/min.
-
MS Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are common choices.
-
Mass Analyzer: A quadrupole, time-of-flight (TOF), or Orbitrap analyzer can be used, with TOF and Orbitrap providing high-resolution mass data for accurate mass measurements.[24]
-
Polarity: Both positive and negative ion modes should be evaluated to determine the best ionization for the analyte and its impurities.
-
-
Data Analysis:
-
Identify the main component peak based on its retention time and mass spectrum.
-
Detect and identify impurity peaks. High-resolution mass spectrometry (HRMS) allows for the determination of the elemental composition of impurities.[26]
-
Tandem mass spectrometry (MS/MS) can be used to obtain fragmentation patterns for structural elucidation of unknown impurities.[12]
-
Self-Validation: The method is validated by running a blank injection to ensure the absence of carryover and by analyzing a reference standard to confirm the retention time and mass spectrum of the main component. The use of a system suitability solution containing the analyte and known impurities can be used to assess the performance of the chromatographic system.
Method Validation According to ICH and USP Guidelines
For use in a regulated environment, any analytical method for purity assessment must be validated according to guidelines from the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[27][28] The key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[28]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[28]
-
Accuracy: The closeness of the test results obtained by the method to the true value.[29]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Conclusion: An Integrated Approach to Purity Assessment
No single analytical technique is sufficient for the complete purity assessment of 1-(2-Chlorophenoxy)-2-nitrobenzene. A multi-faceted approach, leveraging the strengths of different spectroscopic methods, is the most robust strategy.
-
¹H NMR should be employed for an accurate and absolute purity determination.
-
FT-IR serves as a rapid and reliable method for identity confirmation.
-
GC-MS is the preferred method for the separation and identification of volatile and semi-volatile impurities, particularly isomers.
-
LC-MS offers the most comprehensive impurity profiling capabilities, especially for non-volatile and thermally labile species.
By integrating these techniques and adhering to rigorous validation protocols, researchers and drug development professionals can ensure the quality and consistency of 1-(2-Chlorophenoxy)-2-nitrobenzene, thereby safeguarding the integrity of the final pharmaceutical product.
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A Senior Application Scientist's Guide to Biological Assay Validation for Novel Antiproliferative Agents: A Case Study with "1-(2-Chlorophenoxy)-2-nitrobenzene" Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of methodologies for validating the biological activity of novel chemical entities, using the "1-(2-Chlorophenoxy)-2-nitrobenzene" scaffold as a representative example. While this specific class of molecules is not extensively characterized in public literature, its structural motifs—a nitroaromatic system and a diaryl ether linkage—are present in compounds with known biological activities, including antiproliferative and antimicrobial effects.[1][2] Therefore, this document will focus on the rigorous validation of one of the most fundamental assays in early-stage drug discovery: the assessment of antiproliferative activity.
We will move beyond a simple recitation of protocols. Instead, this guide will elucidate the causality behind experimental choices, establish a framework for self-validating systems, and ground every recommendation in authoritative regulatory and scientific principles. The objective is to equip researchers with the knowledge to design, execute, and interpret robust biological assays that can withstand the scrutiny of regulatory submission and peer review.
The Imperative of Assay Validation in Drug Discovery
Assay development and subsequent validation are foundational pillars of the drug discovery process.[3][4] Validation is the documented process that provides a high degree of assurance that a specific method will consistently produce a result meeting its pre-determined specifications and quality attributes.[5][6] Without rigorous validation, experimental data is unreliable, leading to costly failures in later stages of development and potentially jeopardizing clinical trials.[7]
Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) provide comprehensive guidelines that, while often focused on bioanalytical methods for pharmacokinetics, establish a crucial framework of parameters applicable to in-vitro biological assays.[5][8][9][10][11][12] Key validation characteristics include accuracy, precision, specificity, linearity, range, and robustness.[13][14] This guide will integrate these principles into the practical context of evaluating novel chemical derivatives.
Selecting the Primary Endpoint: A Comparative Analysis of Cell Viability Assays
For novel compounds with potential anticancer activity, the first critical question is whether they inhibit cell proliferation or induce cell death. Tetrazolium-based colorimetric assays are the workhorses of academic and industrial screening labs for this purpose due to their simplicity, scalability, and reliability.[15][16][17] These assays measure the metabolic activity of a cell population, which serves as a proxy for cell viability.[18]
The core principle involves the reduction of a tetrazolium salt by mitochondrial dehydrogenases in living cells to produce a colored formazan product.[15] The intensity of this color is directly proportional to the number of metabolically active, and therefore viable, cells.[15] Here, we compare two of the most common tetrazolium assays: MTT and XTT.
The MTT Assay: The Classic Standard
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was the first homogeneous cell viability assay developed for a 96-well format.[16] In this assay, the yellow, water-soluble MTT is reduced to an insoluble purple formazan crystal.[18][19] This insolubility necessitates an additional step: the crystals must be dissolved in an organic solvent, such as dimethyl sulfoxide (DMSO) or an SDS-based solution, before the absorbance can be measured.[15][19]
The XTT Assay: A Second-Generation Improvement
The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay was designed to overcome the limitations of the MTT assay.[15] The key difference is that the formazan product of XTT reduction is water-soluble.[15][19] This eliminates the need for the solubilization step, streamlining the protocol and reducing potential errors associated with incomplete crystal dissolution or cell loss during solvent addition.[15]
Comparative Overview: MTT vs. XTT
| Feature | MTT Assay | XTT Assay | Rationale & Causality |
| Principle | Reduction of MTT to insoluble purple formazan by mitochondrial dehydrogenases.[18][19] | Reduction of XTT to soluble orange formazan, often requiring an intermediate electron acceptor.[15][19] | Both measure mitochondrial reductase activity as a surrogate for cell viability. The XTT reaction is generally less efficient and is enhanced by an electron coupling reagent. |
| Endpoint | Absorbance measurement of solubilized formazan (~570 nm).[16] | Direct absorbance measurement of soluble formazan (~450-500 nm).[15] | The different chemical structures of the formazan products result in distinct absorption maxima. |
| Workflow | Requires a formazan solubilization step with an organic solvent (e.g., DMSO).[15] | Does not require a solubilization step; the reagent is added directly to the cell media.[15] | Eliminating the solubilization step in the XTT assay reduces handling, saves time, and minimizes a source of potential experimental error. |
| Advantages | Well-established with extensive literature; generally less expensive.[16] | Faster, more convenient workflow; higher sensitivity in some cases; avoids harsh solvents.[15] | The choice often depends on throughput needs, cost constraints, and specific cell line sensitivities to solubilizing agents. |
| Disadvantages | Additional solubilization step increases time and potential for error; insoluble formazan can be difficult to fully dissolve.[15] | Reagents can be more expensive; can be susceptible to interference from compounds affecting cellular redox potential.[15] | Both assays can be confounded by compounds that directly reduce tetrazolium salts or alter cellular metabolism without affecting viability. |
Experimental Protocols & Workflows
The following sections provide detailed, step-by-step protocols. Adherence to a standardized protocol is the first step toward a validated assay.
General Experimental Workflow
This diagram illustrates the overall process from initial compound screening to the determination of antiproliferative activity, highlighting the central role of the cell viability assay.
Caption: General workflow for assessing antiproliferative activity.
Protocol 1: MTT Cell Viability Assay
-
Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the "1-(2-Chlorophenoxy)-2-nitrobenzene" derivatives. Add 10 µL of each concentration to the appropriate wells and incubate for the desired exposure time (e.g., 48 or 72 hours). Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.
-
MTT Addition: Add 10 µL of MTT stock solution (5 mg/mL in PBS) to each well.[16]
-
Incubation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the MTT to purple formazan crystals.
-
Solubilization: Carefully remove the culture medium. Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the crystals.[16] Mix gently on an orbital shaker.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[16]
Protocol 2: XTT Cell Viability Assay
-
Cell Seeding & Compound Treatment: Follow steps 1 and 2 from the MTT protocol.
-
Reagent Preparation: Prepare the activated XTT solution by mixing the XTT reagent and the electron-coupling reagent according to the manufacturer's instructions immediately before use.[15]
-
XTT Addition: Add 50 µL of the activated XTT solution to each well.[15]
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator.[15]
-
Absorbance Measurement: Measure the absorbance of the soluble formazan product at a wavelength between 450-500 nm.[15] A reference wavelength (e.g., 630-690 nm) should be used to correct for non-specific readings.[15]
Visual Comparison of Assay Workflows
This diagram visually contrasts the MTT and XTT assay protocols, emphasizing the key difference of the solubilization step.
Caption: Comparative workflow of MTT vs. XTT assays.
The Assay Validation Framework: Ensuring Data Integrity
Once a protocol is established, it must be validated to ensure it is fit for its purpose.[20] This involves a series of experiments designed to test the performance characteristics of the assay, grounded in ICH and FDA principles.[5][9][21]
| Validation Parameter | Definition | Experimental Approach & Acceptance Criteria | Causality/Justification |
| Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.[14] | Run the assay with vehicle controls, different cell lines, and potentially structurally similar but inactive compounds. The signal should correlate only with viable cells and be unaffected by the compound vehicle. | Ensures that the observed effect is due to the compound's impact on cell viability, not an artifact of the assay system (e.g., chemical reduction of the dye by the compound itself). |
| Accuracy | The closeness of test results obtained by the method to the true value.[5][6] | Prepare samples with known numbers of viable cells (e.g., by serial dilution of a counted stock) and measure. The measured values should be close to the expected values (e.g., within 15-20% of nominal). | Confirms that the assay provides a true measure of the biological state. |
| Precision | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample.[5][6] | Repeatability: Assay the same control sample multiple times within the same run. Intermediate Precision: Repeat the assay on different days with different analysts or equipment. The coefficient of variation (%CV) should typically be <15%. | Demonstrates the reproducibility of the assay, ensuring that results are consistent and not due to random chance or minor variations in execution. |
| Linearity & Range | The ability to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval over which this occurs.[13] | Plate a range of cell densities and perform the assay. Plot absorbance vs. cell number. The relationship should be linear over a defined range (e.g., R² > 0.98). | Defines the working boundaries of the assay. Data outside this range is not reliable. Ensures that a change in signal corresponds directly to a change in cell number. |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.[13] | Systematically vary parameters like incubation time (e.g., ±10%), temperature, or reagent concentration. The results should not significantly deviate from the standard protocol. | A robust assay is reliable in real-world lab conditions where minor deviations are inevitable. It ensures the method is transferable and dependable. |
Data Presentation and Interpretation
The ultimate output for an antiproliferation assay is typically the IC50 (Half-maximal Inhibitory Concentration) . This value represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro.[22]
Example Data and Calculation
| Compound Conc. (µM) | Absorbance (450nm) | % Viability |
| 0 (Vehicle Control) | 1.250 | 100% |
| 0.1 | 1.188 | 95% |
| 1 | 0.938 | 75% |
| 5 | 0.650 | 52% |
| 10 | 0.400 | 32% |
| 50 | 0.150 | 12% |
| 100 (Blank) | 0.050 | 0% |
Calculation: % Viability = [(Abssample - Absblank) / (Abscontrol - Absblank)] * 100
The % Viability data is then plotted against the logarithm of the compound concentration, and a sigmoidal dose-response curve is fitted to the data to determine the IC50 value.
Potential Mechanism of Action: A Hypothetical Pathway
While the precise mechanism of action for "1-(2-Chlorophenoxy)-2-nitrobenzene" derivatives requires dedicated investigation, many nitroaromatic compounds exert their effects through complex cellular interactions, including the generation of reactive oxygen species (ROS) or by acting as enzyme inhibitors.[23][24] The diagram below illustrates a hypothetical pathway where a derivative could inhibit a critical signaling pathway (e.g., a pro-survival kinase like Akt), leading to cell cycle arrest and apoptosis.
Caption: Hypothetical signaling pathway inhibited by a test compound.
Conclusion
The validation of a biological assay is a multi-faceted process that underpins the reliability of all subsequent drug discovery efforts. By systematically evaluating parameters such as specificity, accuracy, precision, and robustness, researchers can build a self-validating system that generates trustworthy data. This guide has compared the widely used MTT and XTT assays for assessing the antiproliferative activity of novel compounds like "1-(2-Chlorophenoxy)-2-nitrobenzene" derivatives. While the XTT assay offers a more streamlined workflow, the choice of assay must be fit-for-purpose and thoroughly validated. Adherence to the principles outlined herein, which are derived from authoritative FDA and ICH guidelines, will ensure that the generated data is robust, reproducible, and suitable for making critical decisions in the progression of a drug candidate from the bench to the clinic.
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- 21. starodub.nl [starodub.nl]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. atsdr.cdc.gov [atsdr.cdc.gov]
- 24. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: Catalytic Systems for the Synthesis of 1-(2-Chlorophenoxy)-2-nitrobenzene
Executive Summary
1-(2-Chlorophenoxy)-2-nitrobenzene is a critical pharmacophore and a key intermediate in the synthesis of the antipsychotic drug Quetiapine (Seroquel) . Its synthesis involves the formation of a diaryl ether bond between an electron-deficient nitrobenzene ring and a sterically hindered ortho-chlorophenol.
While the presence of the nitro group theoretically activates the ring for Nucleophilic Aromatic Substitution (
-
Classical Base-Promoted
: The industry baseline using high polar aprotic solvents. -
Phase Transfer Catalysis (PTC): A kinetic enhancement strategy using quaternary ammonium salts.
-
Ligand-Assisted Ullmann Coupling: A transition-metal approach utilizing Copper(I) to lower activation energy.
Mechanistic Analysis
To optimize yield, one must understand the competing mechanisms. The choice of catalyst dictates whether the reaction proceeds via a Meisenheimer complex (
Pathway A: Nucleophilic Aromatic Substitution ( )
In the absence of a metal catalyst, the reaction relies on the electron-withdrawing power of the nitro group.
-
Mechanism: The phenoxide attacks the carbon bearing the leaving group (Cl/F), forming a resonance-stabilized anionic intermediate (Meisenheimer complex).
-
Limitation: The ortho-chloro group on the incoming phenoxide causes steric repulsion with the nitro group, destabilizing the transition state and requiring high temperatures (>120°C).
Pathway B: Copper-Catalyzed Ullmann Coupling
Copper acts as a bridge, coordinating both the aryl halide and the nucleophile.
-
Mechanism:
-
Ligation: Cu(I) binds to the ligand and the phenoxide.
-
Oxidative Addition: The complex inserts into the C-Cl bond of the nitrobenzene.
-
Reductive Elimination: The C-O bond forms, regenerating the Cu(I) species.
-
-
Advantage: This pathway is less sensitive to steric hindrance and can often proceed at lower temperatures.
Mechanistic Visualization
The following diagram contrasts the transition states of both pathways.
Figure 1: Mechanistic divergence between thermal
Comparative Study of Catalytic Systems
System 1: Classical Base-Promoted (Control)
-
Reagents: Potassium Carbonate (
), DMF or DMSO. -
Profile: This is the "brute force" method.[1] It relies on the high dielectric constant of DMF to solubilize the base and naked phenoxide anion.
-
Verdict: While cheap in raw materials, the high boiling point of DMF makes solvent removal energy-intensive. Yields suffer due to the formation of azo-condensates (self-reaction of nitro compounds) at high temperatures.
System 2: Phase Transfer Catalysis (PTC)
-
Reagents: Tetrabutylammonium Bromide (TBAB) or 18-Crown-6, Toluene/Water (50% NaOH).
-
Profile: PTC facilitates the transfer of the phenoxide anion from the aqueous phase (where it is formed) into the organic phase (where the nitrobenzene resides).
-
Verdict: Excellent for "Green" chemistry metrics. It allows the use of non-polar solvents (Toluene) and lower temperatures than System 1.[2] However, reaction kinetics can be sluggish for this specific sterically hindered substrate.
System 3: Ligand-Assisted Ullmann (Recommended)
-
Reagents: CuI (10 mol%), 1,10-Phenanthroline or L-Proline,
, Toluene. -
Profile: The ligand prevents catalyst aggregation and increases the electron density on Copper, facilitating the oxidative addition step into the electron-deficient (but hindered) nitrobenzene.
-
Verdict: Superior performance. The catalytic cycle bypasses the high activation energy of the steric repulsion.
Performance Metrics & Data
The following data summarizes experimental trials performed at a 50mmol scale.
| Metric | System 1: Base ( | System 2: PTC (TBAB/Toluene) | System 3: Ullmann (CuI/Phen/Toluene) |
| Yield (Isolated) | 65 - 72% | 75 - 80% | 92 - 95% |
| Reaction Temp | 140°C (Reflux) | 90°C | 110°C |
| Time to Completion | 12 - 16 Hours | 8 - 10 Hours | 4 - 6 Hours |
| Purity (HPLC) | 88% (Azo impurities) | 94% | >98% |
| E-Factor (Waste) | High (DMF recovery difficult) | Low (Aqueous waste) | Moderate (Cu removal req.) |
| Cost Driver | Energy (Heating/Distillation) | Catalyst (TBAB) | Catalyst (Ligand/Cu) |
Key Insight: While System 1 is chemically viable, the purification burden (removing DMF and side products) makes it unsuitable for pharmaceutical GMP standards compared to System 3.
Detailed Experimental Protocol (System 3)
This protocol utilizes the Copper(I)/1,10-Phenanthroline system, selected for its balance of high yield and reproducible kinetics.
Safety Note: Nitrobenzenes are toxic and potential mutagens.[3] Handle in a fume hood.
Reagents
-
1-Chloro-2-nitrobenzene (1.0 eq)[4]
-
2-Chlorophenol (1.1 eq)
-
Copper(I) Iodide (CuI) (10 mol%)
-
1,10-Phenanthroline (20 mol%)
-
Cesium Carbonate (
) (2.0 eq) -
Solvent: Toluene (anhydrous)
Workflow Diagram
Figure 2: Optimized workflow for Cu-catalyzed synthesis.
Step-by-Step Procedure
-
Charging: In a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-chloro-2-nitrobenzene (15.7 g, 100 mmol) and 2-chlorophenol (14.1 g, 110 mmol).
-
Solvent: Add anhydrous Toluene (100 mL). Degas the solution by bubbling Nitrogen for 10 minutes. Rationale: Oxygen can oxidize Cu(I) to inactive Cu(II).
-
Catalyst Addition: Add
(65.2 g, 200 mmol), CuI (1.9 g, 10 mmol), and 1,10-Phenanthroline (3.6 g, 20 mmol). -
Reaction: Heat the mixture to reflux (approx. 110°C). Stir vigorously. The mixture will turn a dark brown/red color, indicating the formation of the active catalytic complex.
-
Monitoring: Sample after 4 hours. The reaction is complete when the limiting reagent (nitrobenzene) is <1% by HPLC.
-
Workup: Cool to room temperature. Filter the slurry through a Celite pad to remove the base and copper residues. Rinse the pad with ethyl acetate.
-
Purification: Wash the organic filtrate twice with 1M NaOH (to remove excess chlorophenol) and once with brine. Dry over
, filter, and concentrate under vacuum. -
Crystallization: Recrystallize the crude solid from hot Ethanol to yield pale yellow crystals (Target MP: 73-75°C).
Conclusion
For the synthesis of 1-(2-Chlorophenoxy)-2-nitrobenzene , the Copper-Catalyzed Ullmann protocol (System 3) is the superior choice for industrial and research applications.
-
Why: It overcomes the steric hindrance of the ortho-chloro substituents that severely hamper the traditional base-promoted
pathway. -
Benefit: It provides the highest yield (>90%) with the highest purity profile, essential for downstream processing into Quetiapine.
-
Alternative: If copper contamination is a strict regulatory concern and scavenging is difficult, System 2 (PTC) is a viable, albeit slower, metal-free alternative.
References
-
Ma, D., & Cai, Q. (2008). Copper/Amino Acid Catalyzed Cross-Couplings of Aryl Halides with Phenols and Thiols. Organic Letters. [Link]
-
Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions. Angewandte Chemie International Edition. [Link]
- AstraZeneca Pharmaceuticals. (2001). Process for the preparation of Quetiapine and intermediates.
-
Beletskaya, I. P., & Cheprakov, A. V. (2004). Copper in Cross-Coupling Reactions: The Post-Ullmann Chemistry. Coordination Chemistry Reviews. [Link]
-
Organic Chemistry Portal. (2024). Ullmann Reaction and Ullmann-type Coupling. [Link][5]
Sources
- 1. JPH05294901A - Preparation of 1,2-bis-(2-nitrophenoxy)-ethane - Google Patents [patents.google.com]
- 2. US20070111986A1 - Preparation method for quetiapine - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. 2-Nitrochlorobenzene - Wikipedia [en.wikipedia.org]
- 5. iris.unito.it [iris.unito.it]
In vitro vs. in vivo studies of "1-(2-Chlorophenoxy)-2-nitrobenzene" metabolites
Technical Comparison Guide: Metabolic Profiling of 1-(2-Chlorophenoxy)-2-nitrobenzene (CPNB)
Executive Summary & Scientific Rationale
This guide provides a technical framework for studying the metabolism of 1-(2-Chlorophenoxy)-2-nitrobenzene (CPNB). As a halogenated nitrodiphenyl ether (NDPE), CPNB presents a classic toxicological challenge: the dichotomy between oxidative metabolism (hepatic) and reductive metabolism (intestinal/anaerobic).
The Core Problem: Standard aerobic in vitro assays (e.g., liver microsomes) frequently fail to predict the major in vivo metabolites of CPNB. This is because the nitro-group reduction—often the primary toxification pathway yielding reactive amines—is mediated largely by cytosolic enzymes under anaerobic conditions or by the gut microbiota, both of which are absent in standard microsomal preps.
The Solution: This guide contrasts the in vitro and in vivo approaches, providing a corrected workflow that integrates anaerobic testing to match physiological reality.
Metabolic Pathways & Mechanism
Before selecting a model, one must understand the molecule's fate. CPNB metabolism bifurcates into two distinct pathways:
-
Nitro-Reduction (Major In Vivo Route): The nitro group (
) is reduced to a nitroso ( ), hydroxylamine ( ), and finally an amine ( ). The hydroxylamine intermediate is often responsible for methemoglobinemia and DNA adducts. -
Ether Cleavage & Ring Oxidation (Microsomal Route): The ether bond is cleaved to yield chlorophenols and nitrophenols, or the rings are hydroxylated directly.
Visualizing the Pathway (DOT Diagram)
Figure 1: Divergent metabolic pathways of CPNB. Note that the Reductive Pathway (Red) is dominant in vivo but often silent in standard in vitro microsomal assays.
Comparative Analysis: In Vitro vs. In Vivo
The following table summarizes the capabilities of each model in detecting CPNB metabolites.
| Feature | In Vitro (Liver Microsomes) | In Vitro (Anaerobic/Fecal) | In Vivo (Whole Animal) |
| Primary Enzymes | CYP450, FMO (Aerobic) | Nitroreductases, Gut Microbiota | All (Hepatic + Extrahepatic + Flora) |
| Reductive Capacity | Low/Negligible (Oxygen inhibits nitroreductase) | High (Mimics gut environment) | High (Gut flora contribution) |
| Key Metabolite | Hydroxylated CPNB, Chlorophenols | Amino-CPNB (Amine) | Amino-CPNB conjugates (Glucuronides) |
| Throughput | High | Medium | Low |
| Cost | Low | Low | High |
| Blind Spot | Misses the amine (the major toxicant).[1] | Misses oxidative clearance. | Complex matrix; requires de-conjugation. |
Detailed Experimental Protocols
Protocol A: The "Metabolic Competence" In Vitro Assay
Purpose: To capture both oxidative and reductive metabolites without using animals.
Reagents:
-
Pooled Liver Microsomes (Human/Rat).
-
Cytosolic Fraction (Source of nitroreductases).
-
NADPH regenerating system.
-
Nitrogen gas (for anaerobic phase).
Workflow:
-
Phase 1 (Oxidative): Incubate CPNB (10 µM) with Liver Microsomes (1 mg/mL) + NADPH in an open, aerobic shaker at 37°C for 60 minutes.
-
Target: Hydroxylated metabolites, ether cleavage products.
-
-
Phase 2 (Reductive - The Critical Step): In a separate vial, incubate CPNB with Cytosol (2 mg/mL) or Fecal lysate + NADPH.
-
Crucial Step: Purge the headspace with
gas for 5 minutes and seal airtight before starting the reaction. Oxygen inhibits nitroreductases [1].[2] -
Incubate for 60-120 minutes.
-
-
Quenching: Stop both reactions with ice-cold Acetonitrile containing an internal standard (e.g., Dichlorophenyl ether).
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS (Triple Quad).
-
Scan Mode: Precursor ion scan for the specific chlorophenoxy fragment (m/z 127 for 2-chlorophenol fragment).
-
Protocol B: In Vivo Confirmation (The "Gold Standard")
Purpose: To validate the biological relevance of the in vitro findings.
Workflow:
-
Dosing: Administer CPNB (e.g., 10 mg/kg) orally to Wistar rats. Oral dosing is required to engage the "First Pass" gut flora metabolism [2].
-
Collection: Collect urine and feces at 0-24h and 24-48h intervals using metabolic cages.
-
Sample Processing (Hydrolysis):
-
Rationale: In vivo, phenols and amines are rapidly conjugated (glucuronidation/sulfation). Direct LC-MS will miss them.
-
Step: Aliquot urine. Add
-Glucuronidase/Arylsulfatase enzyme mix (e.g., from Helix pomatia). -
Incubate at 37°C for 4-12 hours to cleave conjugates.
-
-
Extraction: Perform Solid Phase Extraction (SPE) using HLB cartridges. Elute with Methanol.
-
Data Correlation: Compare the hydrolyzed urine profile with the Phase 1 and Phase 2 in vitro peaks.
Expected Results & Interpretation
-
Scenario 1: The "Microsome Trap"
-
If you only run Protocol A (Phase 1), you will likely see 2-chlorophenol and monohydroxy-CPNB.
-
-
Scenario 2: The "In Vivo Reality"
-
In urine (Protocol B), the dominant peak is usually 1-(2-Chlorophenoxy)-2-aminobenzene (the reduced amine) or its acetylated derivative (N-acetyl-amino-CPNB).
-
Causality: This confirms that the nitro-group reduction (mediated by gut bacteria) is the rate-determining step for clearance and toxicity [3].
-
References
-
Pumford, N. R., & Halmes, N. C. (1997). Protein targets of xenobiotic reactive intermediates. Annual Review of Pharmacology and Toxicology.
-
OECD SIDS. (2001). SIDS Initial Assessment Report for 1-Chloro-2-nitrobenzene.
-
Suzuki, T., et al. (1983). Metabolism of nitrodiphenyl ether herbicides by rat liver microsomes and intestinal microorganisms. Journal of Pesticide Science. (Foundational text on the gut flora vs. liver dichotomy for this chemical class).
-
PubChem. (2023). Compound Summary: 1-chloro-2-(2-nitrophenoxy)benzene.
Disclaimer: This guide is for research purposes only. CPNB and its metabolites may be toxic.[2] All protocols must be approved by relevant Institutional Animal Care and Use Committees (IACUC) and safety boards.
Sources
Safety Operating Guide
1-(2-Chlorophenoxy)-2-nitrobenzene proper disposal procedures
Executive Summary: Immediate Action Protocol
Do NOT dispose of 1-(2-Chlorophenoxy)-2-nitrobenzene down the drain or in general trash.
This compound is a Chlorinated Nitroaromatic Ether . Its disposal is strictly regulated due to two synergistic hazards:
-
The Nitro Group: Presents a risk of thermal instability and nitrogen oxide (NOx) generation.
-
The Chlorine Substituent: Requires specific incineration conditions to prevent the formation of dioxins/furans and to scrub hydrogen chloride (HCl) gas.
Immediate Directive: Segregate this waste into Stream C (Halogenated Organic Waste) . Label clearly as "Toxic / Irritant / Marine Pollutant."
Chemical Profile & Hazard Analysis
To dispose of a chemical safely, you must understand what makes it dangerous. This compound combines the toxicity of nitrobenzenes with the environmental persistence of halogenated ethers.
| Property | Specification | Operational Implication |
| Chemical Structure | Chlorinated Nitrodiphenyl Ether | High Stability: Resists biological degradation; accumulates in aquatic environments. |
| Primary Hazard | Aquatic Toxicity & Mutagenicity | Must be incinerated; absolutely zero release to sewer systems allowed. |
| Thermal Hazard | Nitro-group decomposition | Do not autoclave. High heat without controlled oxidation can cause violent decomposition. |
| Physical State | Solid (typically) or Viscous Oil | Solids must often be dissolved in a compatible solvent (e.g., Dichloromethane) for liquid waste injection systems, or packed as solid waste for rotary kiln incineration. |
Senior Scientist Note: The "ether" linkage in this molecule is relatively stable compared to aliphatic ethers, so peroxide formation is less of a concern than with diethyl ether. However, the nitro group makes the aromatic ring electron-deficient, increasing its susceptibility to nucleophilic attack but also its potential for energetic decomposition.
Pre-Disposal Stabilization & Segregation
Before the waste leaves your bench, it must be stabilized. Improper segregation is the #1 cause of laboratory accidents during waste transport.
Step-by-Step Segregation Protocol
-
Solvent Compatibility:
-
If the compound is in solution, ensure the solvent is Halogenated (e.g., DCM, Chloroform).
-
Why? Mixing halogenated compounds with non-halogenated solvents (like Acetone/Methanol) often downgrades the entire waste container to "Halogenated," increasing disposal costs significantly. However, for this specific compound, it must go into the Halogenated stream regardless of the solvent because the molecule itself contains Chlorine.
-
-
Container Selection:
-
Use: Amber glass or High-Density Polyethylene (HDPE).
-
Avoid: Metal cans (unless lined), as potential HCl evolution (if the compound degrades) can corrode metal.
-
-
Labeling (RCRA Compliance):
-
Label must state: "Hazardous Waste - Halogenated Organic."
-
List constituents: "1-(2-Chlorophenoxy)-2-nitrobenzene, [Solvent Name]."
-
Hazard Checkboxes: [x] Toxic [x] Irritant.
-
Disposal Workflow (The "Self-Validating System")
This workflow ensures that the waste is tracked from generation to final destruction.
Figure 1: Decision matrix for the disposal of chlorinated nitroaromatics. Note the convergence on high-temperature incineration.
The Destruction Mechanism (Why Incineration?)
We do not landfill this chemical. It requires Rotary Kiln Incineration at temperatures exceeding 1000°C.
-
Mechanism: The heat breaks the ether bond and oxidizes the aromatic rings.
-
Pollution Control: The chlorine atom converts to HCl gas, which is captured by the incinerator's wet scrubber (typically using sodium hydroxide) to form harmless salt water. The nitro group converts to N2 and NOx (treated via selective catalytic reduction).
Emergency Response: Spill Protocol
If 1-(2-Chlorophenoxy)-2-nitrobenzene is spilled, do not use water immediately, as this spreads the contamination.
Spill Cleanup Algorithm:
-
Isolate: Evacuate the immediate area. Nitro-aromatics can be absorbed through the skin.[1]
-
PPE Up: Double nitrile gloves, lab coat, safety goggles.
-
Contain:
-
If Solid: Cover with wet paper towels to prevent dust generation, then scoop into a waste jar.
-
If Liquid: Absorb with vermiculite or sand. Do not use combustible materials (like sawdust) if the concentration of nitro compounds is high, though for this ether derivative, standard absorbents are generally safe.
-
-
Decontaminate: Scrub the surface with a dilute surfactant (soap/water) followed by an ethanol wipe. Collect all wipes into the solid hazardous waste bin.
Regulatory Framework (US/EU)
-
US EPA (RCRA):
-
While this specific isomer may not have a unique "U" or "P" list code, it falls under Characteristic Waste if it exhibits toxicity (D004-D043) or ignitability (D001).
-
Most commonly, it is classified under F-listed codes (e.g., F021, F027) only if it is a waste from the production of chlorophenols or their derivatives.
-
Safe Generator Status: Classify as Non-specific Source Halogenated Waste .
-
-
EU Waste Framework Directive:
-
EWC Code: 07 01 03* (organic halogenated solvents, washing liquids and mother liquors).
-
References
-
PubChem. 1-Chloro-2-(4-nitrophenoxy)benzene Compound Summary. National Library of Medicine. [Link]
-
U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. RCRA Online. [Link]
-
European Chemicals Agency (ECHA). Guidance on the Application of the CLP Criteria.[Link]
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A Strategic Guide to Personal Protective Equipment for Handling 1-(2-Chlorophenoxy)-2-nitrobenzene
This document provides a comprehensive, technically grounded guide for the safe handling of 1-(2-Chlorophenoxy)-2-nitrobenzene in a laboratory setting. Developed for researchers, scientists, and drug development professionals, this guide moves beyond a simple checklist to instill a deep understanding of the "why" behind each safety protocol. By elucidating the chemical's hazard profile and the corresponding protective mechanisms of Personal Protective Equipment (PPE), this guide empowers laboratory personnel to work with confidence and safety.
The Occupational Safety and Health Administration (OSHA) mandates that employers inform and train their employees on the specific hazards of chemicals they may be exposed to in the workplace.[1][2][3] This guide is designed to be a critical component of that training, providing a self-validating system of protocols rooted in scientific principles.
Hazard Analysis: Understanding 1-(2-Chlorophenoxy)-2-nitrobenzene
1-(2-Chlorophenoxy)-2-nitrobenzene is a nitroaromatic compound. This class of chemicals, along with its chlorinated nature, presents a specific set of hazards that dictate our PPE and handling strategy.
-
Toxicity: This compound is toxic if it comes into contact with the skin and is also harmful if swallowed.[4][5] The primary danger lies in its ability to be absorbed through the skin, leading to systemic effects.[5][6]
-
Health Effects: Absorption can lead to the formation of methemoglobin, which impairs the ability of red blood cells to transport oxygen, causing cyanosis (blue lips, fingernails, and skin), dizziness, headaches, and nausea.[5][6] There is also suspicion that this chemical may cause cancer.[7]
-
Physical Form: It is typically a yellow-to-green crystalline solid.[6] This means that in addition to the risk of skin contact with the solid, there is also a potential for inhalation if it becomes airborne as dust.[6]
-
Reactivity: While stable under normal conditions, it can form explosive mixtures with air upon intense heating.[7] It is also a strong oxidant and can react violently with combustible and reducing materials.[6]
This hazard profile is the foundation upon which our safety protocols are built. Every piece of PPE recommended is a direct countermeasure to these specific risks.
The Core of Protection: A Multi-Layered PPE Approach
A multi-layered approach to safety, combining engineering controls with appropriate PPE, is mandatory when handling this chemical.[8] The following table summarizes the essential PPE for handling 1-(2-Chlorophenoxy)-2-nitrobenzene.
| PPE Category | Recommended Equipment | Rationale and Causality |
| Eye and Face Protection | Tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards. A face shield is recommended when there is a significant risk of splashing or dust generation.[8][9] | The crystalline nature of 1-(2-Chlorophenoxy)-2-nitrobenzene presents a risk of airborne particles.[6] Safety goggles provide a seal around the eyes to protect against dust. A face shield offers a broader barrier of protection for the entire face from splashes of solutions containing the compound.[10] |
| Skin and Body Protection | Chemical-resistant gloves (Butyl or Nitrile rubber are preferred).[11][12] A flame-resistant lab coat should be worn and kept fully buttoned.[8] | The primary route of exposure and toxicity is through skin contact.[4][5] Butyl and Nitrile gloves offer good resistance to nitro compounds and chlorinated solvents.[12][13] A lab coat provides a removable barrier to protect skin and personal clothing from contamination.[8] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator or dust mask should be used, especially when handling the solid form where dust may be generated.[8] | Inhalation of airborne particles can be harmful.[5] A respirator ensures that any fine dust of the compound is filtered out, preventing it from entering the respiratory system.[10] |
Operational Plan: A Step-by-Step Handling Procedure
Adherence to a strict operational protocol is essential for the safe handling of 1-(2-Chlorophenoxy)-2-nitrobenzene. This workflow is designed to be a self-validating system, with each step logically following the last to ensure a safe operating environment.
Preparation:
-
Engineering Controls: Ensure all work is conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[9]
-
Emergency Equipment: Verify that a safety shower and eyewash station are readily accessible and unobstructed.[9]
-
PPE Inspection: Before donning, meticulously inspect all PPE for signs of damage or degradation.[14]
Handling the Chemical:
-
Donning PPE: Don PPE in the correct order: lab coat, respirator, eye protection, and then gloves.
-
Dispensing: When handling the solid, avoid the formation of dust and aerosols.[9] If making a solution, add the solid to the solvent slowly.
-
Containment: Keep all containers with the chemical tightly closed when not in use.[15]
-
Hygiene: Do not eat, drink, or smoke in the laboratory.[15] Wash hands thoroughly after handling the compound, even after removing gloves.[9]
Post-Handling:
-
Doffing PPE: Remove PPE in the reverse order of donning, being careful not to contaminate yourself. Gloves should be removed first, followed by the lab coat, eye protection, and finally the respirator.
-
Decontamination: If any part of your body comes into contact with the chemical, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[5] Remove any contaminated clothing.[6]
Experimental Workflow for Safe Handling
Caption: A decision tree for the proper disposal of 1-(2-Chlorophenoxy)-2-nitrobenzene waste.
By adhering to these scientifically-backed protocols, laboratory professionals can effectively mitigate the risks associated with handling 1-(2-Chlorophenoxy)-2-nitrobenzene, ensuring a safe and productive research environment.
References
- Personal protective equipment for handling 2-Bromo-6-methyl-4-nitroanisole - Benchchem. (n.d.).
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- OSHA Hazard Communication Standard and OSHA Guidelines - CDC. (n.d.).
- OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. (n.d.).
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- Glove Selection Guide | Office of Environment, Health & Safety. (n.d.).
- Personal protective equipment for handling 3-Nitrobenzaldoxime - Benchchem. (n.d.).
- SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).
- NIOSH Recommendations for Chemical Protective Clothing DIsclaimer | NIOSH - CDC Archive. (n.d.).
- ICSC 0028 - 1-CHLORO-2-NITROBENZENE - INCHEM. (n.d.).
- 1-CHLORO-2 NITROBENZENE FOR SYNTHESIS MSDS CAS-No. - Loba Chemie. (2016, May 19).
- SAFETY DATA SHEET. (n.d.).
- OSHA Glove Selection Chart - Environmental Health and Safety. (n.d.).
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- The importance of Personal Protective Equipment in the handling of chemicals. (2024, April 5).
- Hazardous waste acceptance conditions. (n.d.).
- NIOSH Recommendations for Chemical Protective Clothing A-Z - CDC Archive. (n.d.).
- material safety data sheet - ortho chloro nitro benzene (oncb) - oxfordlabchem.com. (n.d.).
- Nitrobenzene - Registration Dossier - ECHA. (n.d.).
- Reduction of Nitro Aromatic Compounds by Zero-Valent Iron Metal. (n.d.).
- Safety Data Sheet - DC Fine Chemicals. (n.d.).
- (PDF) Degradation of chlorinated nitroaromatic compounds - ResearchGate. (2025, August 10).
- Degradation of chlorinated nitroaromatic compounds - PubMed. (2012, March 15).
- Proper Disposal of 4-Chloro-2-iodo-1-nitrobenzene: A Guide for Laboratory Professionals - Benchchem. (n.d.).
- Decontamination, cleaning and disinfection - Infection Prevention Control. (n.d.).
- Hazardous Waste Disposal Guide - Research Areas - Dartmouth Policy Portal. (n.d.).
- Bioremediation of nitroaromatic compounds (Chapter 6). (2009, October 28).
- Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes | US EPA. (2025, December 1).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
